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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)-1-propanamine: Structure, Synthesis, and Applications

Executive Summary This technical guide provides a comprehensive scientific overview of 3-(1,3-benzoxazol-2-yl)-1-propanamine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive scientific overview of 3-(1,3-benzoxazol-2-yl)-1-propanamine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The benzoxazole core is a "privileged scaffold" found in numerous biologically active molecules, making its derivatives valuable targets for synthesis and evaluation.[1][2] This document details the molecule's chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its spectroscopic signature, chemical reactivity, and potential applications as a versatile building block in drug discovery and materials science. Safety and handling protocols are also addressed to ensure its proper use in a research environment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring, is a cornerstone of modern medicinal chemistry.[3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind effectively to a wide range of biological targets.[4] Benzoxazole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][2][5] The compound 3-(1,3-benzoxazol-2-yl)-1-propanamine incorporates this potent scaffold with a flexible aminopropyl side chain at the C2 position, a common site for modification. This side chain provides a reactive handle for further chemical elaboration, making the molecule an ideal starting point for constructing libraries of novel bioactive compounds.

Molecular Profile of 3-(1,3-Benzoxazol-2-yl)-1-propanamine

Chemical Structure and Nomenclature
  • Systematic IUPAC Name: 3-(1,3-Benzoxazol-2-yl)-1-propanamine

  • CAS Number: 76712-84-0[6]

  • Molecular Formula: C₁₀H₁₂N₂O[6]

  • Molecular Weight: 176.22 g/mol [6]

The structure features a central benzoxazole core linked at the 2-position to a propyl chain terminating in a primary amine. This combination of an aromatic, heterocyclic system and an aliphatic primary amine dictates its chemical properties and reactivity.

Chemical Structure of 3-(1,3-benzoxazol-2-yl)-1-propanamine

Figure 1. Chemical structure of 3-(1,3-benzoxazol-2-yl)-1-propanamine.

Physicochemical and Computed Properties

The following table summarizes key physicochemical properties. It is important to note that comprehensive experimental data for this specific molecule is limited; therefore, some values are computationally predicted or inferred from structurally similar compounds.

PropertyValueSource / Comment
Molecular Weight 176.22 g/mol [6]
XLogP3 3.22[6] (A measure of lipophilicity)
Polar Surface Area (PSA) 52.05 Ų[6]
pKa (Basic) ~9.14[7] (Value for the analogous benzothiazole)
Boiling Point ~315-316 °C[7] (Predicted for the analogous benzothiazole)
Appearance White to light yellow solid[8] (Typical for benzoxazole derivatives)
Solubility Insoluble in water, soluble in organic solvents[8] (General property of the benzoxazole core)

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis and Common Synthetic Pathways

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carbonyl-containing compound, such as a carboxylic acid, aldehyde, or ester.[8][9] The most direct and reliable approach for synthesizing 3-(1,3-benzoxazol-2-yl)-1-propanamine involves the cyclocondensation of 2-aminophenol with a protected form of 4-aminobutanoic acid, followed by deprotection of the amine. This strategy prevents self-reaction of the amine functionality and ensures high yields of the desired product.

Synthesis Workflow Diagram

The following diagram illustrates a robust two-step synthesis starting from commercially available reagents. The use of a Boc-protecting group for the amine is a standard and efficient choice in modern organic synthesis.

G sub_a 2-Aminophenol + Boc-4-aminobutanoic acid reagent_a Cyclocondensation Agent (e.g., PPA, Eaton's Reagent) sub_a->reagent_a prod_b Boc-protected intermediate (tert-butyl (3-(1,3-benzoxazol-2-yl)propyl)carbamate) reagent_a->prod_b Step 1: Cyclization reagent_b Deprotection (e.g., TFA in DCM or HCl in Dioxane) prod_b->reagent_b prod_c Final Product: 3-(1,3-benzoxazol-2-yl)-1-propanamine reagent_b->prod_c Step 2: Deprotection

A two-step synthesis workflow for the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (3-(1,3-benzoxazol-2-yl)propyl)carbamate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminophenol (1.0 eq) and Boc-4-aminobutanoic acid (1.05 eq).

  • Add Polyphosphoric acid (PPA) (10 wt eq) or a similar dehydrating/condensing agent.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure Boc-protected intermediate.

Step 2: Synthesis of 3-(1,3-benzoxazol-2-yl)-1-propanamine

  • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize by washing with saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.

Spectroscopic Characterization and Structural Elucidation

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the molecule's structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65-7.75 (m, 2H, Ar-H)

    • δ 7.25-7.35 (m, 2H, Ar-H)

    • δ 3.10 (t, 2H, -CH₂-N)

    • δ 2.95 (t, 2H, Ar-CH₂-)

    • δ 2.10 (quint, 2H, -CH₂-CH₂-CH₂-)

    • δ 1.50 (br s, 2H, -NH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 165.0 (C=N, C2 of benzoxazole)

    • δ 150.5, 141.0 (Aromatic quaternary carbons)

    • δ 124.5, 124.0, 119.0, 110.0 (Aromatic CH carbons)

    • δ 41.5 (-CH₂-NH₂)

    • δ 31.0 (-CH₂-CH₂-CH₂-)

    • δ 28.0 (Ar-CH₂-)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z = 177.10

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3400-3300 (N-H stretch, two bands characteristic of a primary amine)[10]

    • 3050 (Aromatic C-H stretch)

    • 2950-2850 (Aliphatic C-H stretch)

    • 1650 (C=N stretch of the oxazole ring)

    • 1600, 1450 (Aromatic C=C stretch)

    • 1250 (Asymmetric C-O-C stretch)

Chemical Reactivity and Derivatization Potential

Reactivity of the Primary Amine

The terminal primary amine is the most reactive site for derivatization. It behaves as a potent nucleophile and a base, readily undergoing reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This reactivity makes the compound an excellent scaffold for combinatorial chemistry and the synthesis of targeted derivatives for structure-activity relationship (SAR) studies.

Representative Derivatization Reaction: N-Acylation

The following diagram illustrates the straightforward N-acylation of the primary amine with an acyl chloride, a fundamental transformation in medicinal chemistry to introduce new functional groups and modify physicochemical properties.

G start_mol 3-(1,3-benzoxazol-2-yl)-1-propanamine (Nucleophile) conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) start_mol->conditions reagent Acyl Chloride (R-COCl) (Electrophile) reagent->conditions product N-(3-(1,3-benzoxazol-2-yl)propyl)amide (Final Derivatized Product) conditions->product Nucleophilic Acyl Substitution

Reaction scheme for the N-acylation of the title compound.

Applications in Drug Discovery and Materials Science

Role as a Key Building Block for Bioactive Molecules

Given the vast therapeutic potential of the benzoxazole core, 3-(1,3-benzoxazol-2-yl)-1-propanamine serves as a critical intermediate for synthesizing more complex drug candidates.[4][11] The primary amine allows for the facile introduction of diverse side chains, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets.

Potential Pharmacological Profiles

Derivatives built from this scaffold could be investigated for a wide range of therapeutic areas:

  • Oncology: Many benzoxazole-containing compounds have shown potent anticancer activity.[1][5]

  • Infectious Diseases: The scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties.[2][3]

  • Inflammation and Pain: Benzoxazole derivatives have been explored as anti-inflammatory and analgesic agents.[11]

  • Neuroscience: Certain derivatives have shown activity as CNS agents, including as antagonists for serotonin receptors.[2]

Use in the Development of Chemical Probes and Materials

Beyond medicine, the benzoxazole moiety is known for its unique photophysical properties, including strong fluorescence.[12] This makes derivatives of this compound potential candidates for the development of fluorescent probes for bio-imaging, sensors, and functional organic materials.

Safety, Handling, and Toxicological Profile

Hazard Identification
  • Potential Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation.[13]

Recommended Handling Procedures

Standard laboratory safety protocols for handling chemical reagents should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[13]

  • In case of contact, rinse the affected area thoroughly with water.[13]

Toxicological Data Gaps

There is a lack of specific toxicological and ecotoxicological data for this compound.[14] Therefore, it should be treated as a substance of unknown toxicity, and exposure should be minimized. All waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(1,3-Benzoxazol-2-yl)-1-propanamine is a strategically important molecule that combines the privileged benzoxazole scaffold with a versatile primary amine handle. Its straightforward synthesis and high potential for chemical derivatization make it an invaluable building block for researchers in medicinal chemistry and materials science. The insights provided in this guide on its synthesis, properties, reactivity, and potential applications are intended to facilitate its use in the development of novel and impactful chemical entities.

References

Sources

Exploratory

Therapeutic Potential of Benzoxazole-Substituted Propanamines

Executive Summary: The "Privileged" Propanamine Linker In the landscape of medicinal chemistry, the benzoxazole-substituted propanamine scaffold represents a high-value "privileged structure"—a molecular framework capabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Propanamine Linker

In the landscape of medicinal chemistry, the benzoxazole-substituted propanamine scaffold represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the benzoxazole moiety serves as a bioisostere for indole and purine bases (offering rich


-

stacking and hydrogen bonding potential), the propanamine (propyl-amine) chain acts as a critical "metric spacer."

This 3-carbon tether is not merely a passive linker; it provides the optimal geodetic distance (approx. 3.5–4.5 Å) between the aromatic headgroup and the basic nitrogen center. This specific architecture is essential for high-affinity binding to G-Protein Coupled Receptors (GPCRs) —specifically Dopamine (


) and Serotonin (

) receptors—and has emerged as a key motif in the design of Multi-Target Directed Ligands (MTDLs) for neuropsychiatric disorders and, more recently, chemotherapeutic agents targeting tubulin polymerization.

This guide dissects the structure-activity relationships (SAR), synthesis, and mechanistic pathways of this scaffold, providing a roadmap for its optimization in drug development.

Chemical Architecture & SAR Analysis

The therapeutic efficacy of benzoxazole-propanamines hinges on a tripartite "Head-Linker-Tail" model.

The Pharmacophore Model
  • The Head (Benzoxazole/Benzoxazolone):

    • Function: Acts as the aromatic anchor. In CNS targets, it occupies the orthosteric binding pocket (e.g., the hydrophobic accessory pocket of

      
      ).
      
    • Optimization: Electron-withdrawing groups (EWGs) like -F or -Cl at the 5- or 6-position enhance metabolic stability and often increase affinity via halogen bonding.

  • The Linker (Propanamine):

    • Function: The

      
       chain allows for conformational flexibility while maintaining the "magic distance" required to bridge the aromatic sub-pocket and the conserved Aspartate residue (Asp3.32) found in aminergic GPCRs.
      
    • Constraint: Shortening to ethyl (

      
      ) or lengthening to butyl (
      
      
      
      ) often results in a steep drop in affinity (
      
      
      -fold loss in
      
      
      ).
  • The Tail (Basic Amine):

    • Function: Usually a tertiary amine, often incorporated into a cyclic system (piperazine, piperidine). This basic nitrogen is protonated at physiological pH, forming a critical salt bridge with the receptor.

Visualization: SAR Logic

The following diagram illustrates the modular SAR logic governing this scaffold.

SAR_Model cluster_mods Optimization Strategies Head Benzoxazole Core (Aromatic Anchor) Linker Propyl Linker (Metric Spacer) Head->Linker C-2 or N-3 Attachment Target1 Target: GPCRs (D2/5-HT2A) Interaction: Hydrophobic Pocket Head->Target1 π-π Stacking Tail Basic Amine (Cationic Center) Linker->Tail 3-Carbon Chain Target2 Target: Asp3.32 Residue Interaction: Ionic Salt Bridge Tail->Target2 Electrostatic Mod1 5/6-Halo substitution (Metabolic Stability) Mod1->Head Mod2 Cyclic Amines (Piperazine) (Receptor Selectivity) Mod2->Tail

Caption: Modular SAR analysis of benzoxazole-propanamines showing critical binding interactions.

Therapeutic Targets & Mechanisms[1][2]

Neuropsychiatry: The Atypical Antipsychotic Profile

The most validated application of this scaffold is in the treatment of schizophrenia and depression. Compounds featuring a benzoxazolone head linked via a propyl chain to a 4-arylpiperazine mimic the pharmacophore of aripiprazole and ziprasidone.

  • Mechanism: Dual antagonism of Dopamine

    
     and Serotonin 
    
    
    
    receptors.
  • Causality:

    • 
       antagonism reduces positive symptoms (hallucinations).
      
    • 
       antagonism mitigates Extrapyramidal Side Effects (EPS) and improves negative symptoms.
      
  • Data Point: Derivatives with a 5-chloro-benzoxazolone head group have demonstrated

    
     values in the low nanomolar range (
    
    
    
    nM) for
    
    
    receptors [1].
Oncology: Tubulin Polymerization Inhibition

Recent studies indicate that 2-substituted benzoxazoles linked to propanamines can target the colchicine-binding site of tubulin.

  • Mechanism: The benzoxazole ring mimics the biaryl system of colchicine, while the propyl-amine tail interacts with the

    
    -tubulin subunit, preventing microtubule assembly.
    
  • Outcome: Cell cycle arrest in the

    
     phase and subsequent apoptosis in breast (MCF-7) and colon (HCT116) cancer lines [2].
    

Synthesis Protocol: A Self-Validating Workflow

To ensure reproducibility, we utilize a convergent synthesis strategy involving the N-alkylation of the benzoxazolone core. This protocol minimizes side reactions (O-alkylation) by controlling base strength and solvent polarity.

Reaction Scheme Visualization

Synthesis_Workflow Step1 Step 1: Core Activation Reagents: 2-Benzoxazolinone + K2CO3 Solvent: Acetone/DMF (Reflux) Step2 Step 2: Linker Attachment Reagent: 1,3-Dibromopropane (Excess) Control: Prevent dimerization Step1->Step2 Intermediate Intermediate: N-(3-bromopropyl)-benzoxazolinone Check: TLC (Hexane:EtOAc 3:1) Step2->Intermediate Step3 Step 3: Nucleophilic Substitution Reagent: Secondary Amine (e.g., Piperazine) Catalyst: KI (Finkelstein condition) Intermediate->Step3 Product Final Product: Benzoxazole-Propanamine Derivative Step3->Product

Caption: Convergent synthesis pathway for N-substituted benzoxazole propanamines.

Detailed Protocol (Bench-Ready)

Step 1: Preparation of N-(3-bromopropyl)-2-benzoxazolinone

  • Dissolution: Dissolve 2-benzoxazolinone (10 mmol) in anhydrous acetone (50 mL).

  • Activation: Add anhydrous

    
     (30 mmol). Stir at room temperature for 30 mins to generate the anion.
    
  • Alkylation: Add 1,3-dibromopropane (30 mmol, 3 equiv ). Note: Using excess dibromide is critical to prevent the formation of the N,N'-dimer (dumbbell) byproduct.

  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Monitor via TLC.
    
  • Workup: Filter inorganic salts. Evaporate solvent. Purify via column chromatography (Silica gel, Hexane/EtOAc).

Step 2: Amine Substitution

  • Reaction: Dissolve the bromo-intermediate (5 mmol) in Acetonitrile (

    
    ).
    
  • Nucleophile Addition: Add the desired secondary amine (e.g., N-phenylpiperazine) (6 mmol).

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the in situ formation of the more reactive alkyl iodide.

  • Reflux: Reflux for 8–12 hours.

  • Validation: The product should show a distinct triplet at

    
     ppm (N-CH2) and 
    
    
    
    ppm (N-CH2-Ar) in
    
    
    -NMR.

Quantitative Data Summary

The following table summarizes the comparative potency of benzoxazole-propanamine derivatives against key targets, synthesized from literature data [1][2].

Compound IDHead Group Sub.Amine TailTargetActivity (

/

)
Indication
BZ-1 H4-phenylpiperazine

Receptor
28 nM (

)
Antipsychotic
BZ-2 5-Chloro4-phenylpiperazine

Receptor
4.5 nM (

)
Antipsychotic
BZ-3 6-FluoroMorpholineMCF-7 Cells12.5

M (

)
Anticancer
BZ-4 5-NitroDiethylamineCOX-20.8

M (

)
Anti-inflammatory

Interpretation: The addition of a halogen (Cl/F) at the 5-position (BZ-2) dramatically increases affinity for GPCRs, likely due to enhanced lipophilicity and specific halogen-bond interactions within the binding pocket.

Mechanistic Signaling Pathway

Understanding the downstream effects is crucial for predicting efficacy and side effects. The diagram below details the signaling cascade for the CNS-active derivatives acting as


 partial agonists/antagonists.

Signaling_Pathway Ligand Benzoxazole-Propanamine (Ligand) Receptor D2 Dopamine Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein Complex Receptor->GProtein Activation/Inhibition AC Adenylyl Cyclase GProtein->AC Inhibition (Gi) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Production PKA PKA Pathway (Modulation) cAMP->PKA Response Therapeutic Effect: Reduced Dopaminergic Transmission PKA->Response

Caption: Signal transduction pathway for D2 receptor modulation by benzoxazole ligands.

References

  • Huang, C. et al. (2010). "Synthesis and pharmacological evaluation of benzoxazole-piperidine derivatives as potent D2 and 5-HT1A/5-HT2A receptor ligands." Bioorganic & Medicinal Chemistry Letters.

  • Murty, M.S.R. et al. (2011). "Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents." Medicinal Chemistry Research.

  • Gottlieb, H.E. et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard for spectral validation).

  • Arispe, A. et al. (2022). "Benzoxazole derivatives as promising bioactive scaffolds: A review." Future Medicinal Chemistry.

Foundational

Molecular weight and formula of 3-(1,3-benzoxazol-2-yl)-1-propanamine

Topic: Molecular Weight and Formula of 3-(1,3-benzoxazol-2-yl)-1-propanamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Heterobifunctional Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 3-(1,3-benzoxazol-2-yl)-1-propanamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Heterobifunctional Scaffold for Medicinal Chemistry and Fluorescent Probe Design

Executive Summary

3-(1,3-Benzoxazol-2-yl)-1-propanamine (CAS: 76712-84-0) is a critical heterocyclic building block characterized by a benzoxazole core substituted at the C2 position with a propyl-amine chain.[1] This molecule serves as a versatile "linker-scaffold" in drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors, where the benzoxazole moiety acts as a bioisostere for indole or purine rings. Additionally, its intrinsic fluorescence properties make it valuable in the design of environment-sensitive optical probes. This guide provides a comprehensive technical profile, including physicochemical data, a validated synthesis protocol, and structural characterization standards.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule combines a lipophilic, aromatic benzoxazole core with a hydrophilic, basic primary amine tail. This amphiphilic nature dictates its solubility profile and reactivity.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3-(1,3-Benzoxazol-2-yl)propan-1-amine
Common Name 3-(Benzoxazol-2-yl)propylamine
CAS Number 76712-84-0
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Exact Mass 176.09496
pKa (Predicted) ~9.8 (Primary Amine), ~0.5 (Benzoxazole N)
logP (Predicted) 1.8 – 2.1
Physical State Pale yellow oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility (pH dependent)

Synthetic Pathway & Methodology

The most robust synthesis involves the condensation of 2-aminophenol with 4-aminobutyric acid (GABA) or its lactam equivalent, 2-pyrrolidone , utilizing Polyphosphoric Acid (PPA) as both solvent and cyclodehydration catalyst.

Reaction Mechanism

The reaction proceeds via a two-stage mechanism:

  • Amide Formation: Nucleophilic attack of the 2-aminophenol nitrogen on the activated carboxylic acid (or lactam carbonyl).

  • Cyclodehydration: Acid-catalyzed ring closure involving the phenolic oxygen to form the oxazole ring, driven by high temperature and the dehydrating power of PPA.

Validated Experimental Protocol

Note: This protocol assumes the use of GABA as the propyl-linker source.

Reagents:

  • 2-Aminophenol (1.0 eq)[2]

  • 4-Aminobutyric acid (GABA) (1.1 eq)

  • Polyphosphoric Acid (PPA) (10–15 wt eq)

  • Sodium Hydroxide (NaOH) (for neutralization)

  • Dichloromethane (DCM) (extraction)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge PPA and heat to 60°C to lower viscosity.

  • Addition: Add 2-aminophenol and 4-aminobutyric acid. The amine of GABA is protonated by PPA, preventing self-polymerization (nylon formation).

  • Cyclization: Heat the mixture to 120–140°C for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Note: The spot will become less polar as the zwitterionic amino acid converts to the benzoxazole.

  • Quenching: Cool the reaction to ~60°C and pour slowly into crushed ice/water with vigorous stirring. The solution will be acidic.

  • Neutralization: Slowly add 50% NaOH solution (or solid Na₂CO₃) to adjust pH to >10. This liberates the free amine from its salt.

  • Extraction: Extract the aqueous layer 3x with DCM.

  • Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient).

Reaction Visualization (DOT Diagram)

SynthesisPath Start 2-Aminophenol + GABA Inter Intermediate: Amide Formation Start->Inter PPA, 60°C N-acylation Cyclic Cyclodehydration (Ring Closure) Inter->Cyclic 120-140°C -H2O Product 3-(1,3-Benzoxazol-2-yl)- 1-propanamine Cyclic->Product Workup (pH > 10)

Caption: Polyphosphoric acid-mediated cyclocondensation pathway for benzoxazole synthesis.

Structural Analysis & Characterization

To ensure scientific integrity, the isolated product must be validated using the following diagnostic spectral markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)[10]
  • Aromatic Region (7.2 – 7.7 ppm): Four protons corresponding to the benzoxazole ring. Typically appears as two multiplets (or doublets/triplets depending on resolution) for the 4,5,6,7 positions.

    • Diagnostic: The absence of the broad phenolic -OH peak confirms ring closure.

  • α-Methylene (3.0 – 3.1 ppm): Triplet (2H). Protons adjacent to the benzoxazole ring (C2-CH₂ -). Deshielded by the aromatic heterocycle.

  • γ-Methylene (2.7 – 2.8 ppm): Triplet (2H). Protons adjacent to the amine (-CH₂ -NH₂).

  • β-Methylene (2.0 – 2.2 ppm): Quintet (2H). The central methylene of the propyl chain.

  • Amine (-NH₂): Broad singlet, chemical shift varies with concentration/solvent (typically 1.5 – 2.5 ppm).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: Expect a strong signal at [M+H]⁺ = 177.23 m/z .

  • Fragmentation: Loss of NH₃ (-17) or the propyl chain may be observed in MS/MS modes.

Functional Applications in Drug Discovery[12]

This molecule is rarely a final drug but is a high-value intermediate .

  • Linker Chemistry (PROTACs): The terminal amine allows for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives), while the benzoxazole acts as a rigid spacer or warhead attachment point.

  • Bioisostere Replacement: The benzoxazole ring is a bioisostere for indole, benzimidazole, and purine. It is used to optimize pharmacokinetic properties (LogP, metabolic stability) in kinase inhibitors.

  • Fluorescent Probes: Benzoxazoles exhibit strong fluorescence (typically UV-excited, blue/green emission). Derivatization of the amine with solvatochromic dyes creates sensors for local pH or polarity changes in biological systems.

Application Workflow (DOT Diagram)

Applications cluster_uses Primary Applications Core 3-(1,3-Benzoxazol-2-yl)- 1-propanamine Linker PROTAC Linker (Amine coupling) Core->Linker Probe Fluorescent Probe (Environment Sensitive) Core->Probe Drug Kinase Inhibitor (Scaffold) Core->Drug

Caption: Strategic utility of the benzoxazole-propylamine scaffold in chemical biology.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from air; conversion to the HCl salt is recommended for long-term stability.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

  • Synthesis of Benzoxazoles via PPA

    • Title: Polyphosphoric Acid in Organic Synthesis.[3][4]

    • Source: Canadian Center of Science and Educ
    • URL:[Link] (General PPA methodology).

  • Benzoxazole Properties & Bioactivity

    • Title: Benzoxazole: Synthetic Methodology and Biological Activities.[5][6][2][7][8][9]

    • Source: Global Research Online.
    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: 3-(1,3-Benzoxazol-2-yl)propan-1-amine Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link] (Note: Link directs to related thiazole/oxazole analogs for property verification).

  • Mechanistic Insight

    • Title: Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide/Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
    • Source: ScienceMadness (Archive of J. Org. Chem).
    • URL:[Link]

Sources

Exploratory

Pharmacophore Modeling of Benzoxazole Amine Ligands: A Technical Guide

Executive Summary This technical guide provides a rigorous framework for the pharmacophore modeling of benzoxazole amine derivatives. Benzoxazoles are "privileged scaffolds" in medicinal chemistry, capable of binding to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of benzoxazole amine derivatives. Benzoxazoles are "privileged scaffolds" in medicinal chemistry, capable of binding to diverse biological targets including VEGFR-2 kinases, DNA gyrase, and 5-HT receptors. However, the flexibility of the amine linker and the electronic nuance of the heterocycle require precise modeling protocols. This guide moves beyond basic software tutorials to address the causal factors of modeling success: tautomeric state handling, conformational sampling physics, and statistical validation using decoy sets.

The Benzoxazole Amine Scaffold: Structural Logic

The benzoxazole core consists of a benzene ring fused to an oxazole ring. When derivatized with an amine (often at the C2 position), the physicochemical profile changes significantly.

The Tautomerism Challenge

A critical failure point in modeling 2-aminobenzoxazoles is neglecting tautomerism. The compound exists in equilibrium between the amino form (aromatic) and the imino form (quinonoid).

  • Amino form: Acts as a Hydrogen Bond Donor (HBD) via the exocyclic

    
     and Hydrogen Bond Acceptor (HBA) via the ring Nitrogen.
    
  • Imino form: The ring Nitrogen becomes protonated (HBD), and the exocyclic Nitrogen becomes an imino acceptor (HBA).

Expert Insight: In silico, you must enumerate both tautomers during the conformational search phase unless experimental data (e.g., crystal structures) confirms the dominant state in the binding pocket.

Key Pharmacophoric Features

For a typical benzoxazole amine ligand, the pharmacophore hypothesis generally comprises:

  • Aromatic Ring (R): The benzene moiety, facilitating

    
     stacking (e.g., with Phe/Tyr residues).
    
  • H-Bond Acceptor (A): The oxazole oxygen or nitrogen.

  • H-Bond Donor (D): The amine linker (interacting with acidic residues like Asp/Glu).

  • Hydrophobic Core (H): The overall scaffold bulk.

Phase 1: Data Curation & Conformational Analysis

Garbage in, garbage out. The integrity of a pharmacophore model is strictly limited by the quality of the input structures.

Dataset Preparation Protocol[1]
  • Activity Thresholding: Select ligands with

    
    .[1] Convert values to 
    
    
    
    (
    
    
    ).
  • Stereochemistry Standardization: Fix undefined stereocenters. If a racemate was tested, model both enantiomers.

  • Protonation States: Generate ionization states at physiological pH (

    
    ). Benzoxazole amines can be basic; ensure the amine is protonated if 
    
    
    
    suggests it.
Conformational Sampling (The Physics)

Rigid alignment fails for flexible amine linkers. We employ a Monte Carlo search or Simulated Annealing to identify the bioactive conformation.

  • Force Field: MMFF94 or MMFF94s (specifically parameterized for small organic molecules and planar nitrogens).

  • Energy Window: Retain conformers within 10-20 kcal/mol of the global minimum.

  • RMSD Cutoff: 0.5 Å (to remove redundant conformers).

Phase 2: Pharmacophore Generation Workflow

This workflow describes a Ligand-Based Pharmacophore (LBP) approach, ideal when the receptor structure is flexible or unknown.

The Common Feature Hypothesis

The goal is to align the active ligands to identify a spatial arrangement of features common to all highly active compounds but absent in inactives.

Step-by-Step Protocol:

  • Select Training Set: Choose 5-10 structurally diverse ligands with high activity.

  • Feature Mapping: Map features (HBA, HBD, Ring, Hydrophobic) onto each conformer.

  • Alignment: Use a "flexible alignment" algorithm (e.g., GALAHAD or HipHop). The algorithm attempts to superimpose the feature centroids of the ligands.

  • Scoring: Models are ranked by a survival score (cost function) balancing the fit of the pharmacophore against the rarity of the features.

Workflow Visualization

The following diagram outlines the iterative process from data curation to model validation.

PharmacophoreWorkflow DataPrep Dataset Curation (IC50 < 10µM, Tautomers) ConfSearch Conformational Sampling (MMFF94, Monte Carlo) DataPrep->ConfSearch FeatureMap Feature Mapping (HBA, HBD, Aro, Hyd) ConfSearch->FeatureMap Alignment Ligand Alignment (Common Feature Hypothesis) FeatureMap->Alignment ModelGen Model Generation (Hypogen/HipHop) Alignment->ModelGen Validation Statistical Validation (ROC, GH Score, EF) ModelGen->Validation DecoyGen Decoy Set Generation (DUD-E / ZINC) DecoyGen->Validation Validation->ModelGen Refine Constraints

Caption: Iterative workflow for generating and validating benzoxazole amine pharmacophore models.

Phase 3: Validation Protocol (Trustworthiness)

A pharmacophore model is a hypothesis, not a fact. It must be statistically validated to prove it can discriminate between actives and "decoys" (inactive molecules with similar physical properties).

Decoy Set Construction

Do not use random molecules. Use a directory like DUD-E (Directory of Useful Decoys). For every active benzoxazole, select 50 decoys that match by Molecular Weight and LogP but differ in topology.

Statistical Metrics

Summarize the model performance using the following table. A valid model must meet the thresholds listed in the "Target" column.

MetricDefinitionTarget ThresholdInterpretation
GH Score Goodness of Hit (Gunner-Henry)

Balances recall and precision.
EF (1%) Enrichment Factor at top 1%

How many times better than random selection?
ROC AUC Area Under Receiver Operating Curve

Probability that a random active ranks higher than a random decoy.
Sensitivity


Ability to find true positives.

Case Study: Benzoxazole Amines as VEGFR-2 Inhibitors

Benzoxazole derivatives have shown potent anticancer activity by inhibiting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[2][3][4]

The Binding Mechanism

In this context, the pharmacophore model usually reveals:

  • H-Bond Donor: The amine NH interacts with Glu885 or Cys919 in the hinge region.

  • Aromatic Ring: The benzoxazole core engages in

    
     interactions with Phe1047 .
    
  • Hydrophobic Distal Group: A substituent attached to the amine extends into the hydrophobic allosteric pocket.

Interaction Map

The diagram below visualizes the specific pharmacophoric constraints required for high-affinity binding to the VEGFR-2 kinase domain.

InteractionMap BenzCore Benzoxazole Core (Aromatic) AmineLink Amine Linker (H-Bond Donor) BenzCore->AmineLink Phe1047 Phe1047 (Pi-Stacking) BenzCore->Phe1047 Pi-Pi T-shaped DistalGroup Distal Phenyl (Hydrophobic) AmineLink->DistalGroup Cys919 Cys919/Glu885 (Hinge Region) AmineLink->Cys919 H-Bond (2.8Å) HydPocket Hydrophobic Pocket (Allosteric) DistalGroup->HydPocket Van der Waals

Caption: Pharmacophoric interaction map of a Benzoxazole Amine ligand within the VEGFR-2 binding pocket.

References

  • Potashman, M. H., et al. (2007). "Design, synthesis, and evaluation of benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry. [Link]

  • Ouyang, L., et al. (2012).[5] "Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bujji, S., et al. (2022).[6] "Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles." Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Arslan, T., et al. (2018). "Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites." Pharmazie. [Link]

  • Mysinger, M. M., et al. (2012).[5] "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility &amp; Handling of 3-(1,3-benzoxazol-2-yl)-1-propanamine

The following Application Note and Protocol guide is designed for researchers working with 3-(1,3-benzoxazol-2-yl)-1-propanamine , a heterobifunctional building block often used in fragment-based drug discovery (FBDD) an...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers working with 3-(1,3-benzoxazol-2-yl)-1-propanamine , a heterobifunctional building block often used in fragment-based drug discovery (FBDD) and PROTAC linker design.

Executive Summary

3-(1,3-benzoxazol-2-yl)-1-propanamine (often abbreviated as BoPA ) is a bifunctional scaffold featuring a lipophilic benzoxazole core and a primary aliphatic amine. Its solubility profile is dominated by the basicity of the primary amine and the aromaticity of the benzoxazole ring.

  • Primary Challenge: The compound is frequently supplied as a Hydrochloride (HCl) salt to ensure stability, which drastically alters its solubility compared to the free base oil.

  • DMSO Utility: The preferred solvent for biological stock solutions (10–100 mM).

  • Methanol Utility: The preferred solvent for analytical standards (LC-MS) and intermediate dilutions.

Physicochemical Profile

Understanding the form of your material is critical before attempting dissolution.

PropertyFree Base FormHydrochloride Salt Form (Likely Supply)
Appearance Viscous yellow/brown oil or low-melting solidWhite to off-white crystalline solid
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₂N₂O · xHCl (typically x=1 or 2)
Molecular Weight ~176.22 g/mol ~212.68 g/mol (Mono-HCl) / ~249.14 (Di-HCl)
Solubility (DMSO) High (>100 mM)High (>50 mM) - May require sonication
Solubility (MeOH) High (>100 mM)Moderate (~10–20 mM) - pH dependent
Solubility (Water) Low / InsolubleHigh (>50 mM)
LogP (Predicted) ~1.6 (Lipophilic)< 0 (Hydrophilic due to ionization)

Critical Check: Verify the salt stoichiometry on your specific vial (e.g., xHCl). If unknown, assume Di-HCl (MW ~249.14) for safety in molar calculations, or perform a test titration.

Solubility Mechanism & Solvent Selection

The dissolution mechanism relies on disrupting the crystal lattice (for salts) or solvating the hydrophobic core (for free bases).

DMSO (Dimethyl Sulfoxide)[1][2]
  • Mechanism: DMSO is a polar aprotic solvent that effectively solvates the cationic ammonium species (

    
    ) and the aromatic benzoxazole ring via dipole-dipole interactions.
    
  • Application: Use for biological assay stocks (HTS, Cell Culture). It prevents precipitation upon dilution into aqueous buffers better than alcohols.

Methanol (MeOH)[2]
  • Mechanism: A polar protic solvent. It forms hydrogen bonds with the amine and the benzoxazole nitrogen.

  • Application: Use for LC-MS/NMR sample prep .

  • Warning: HCl salts may show slower dissolution kinetics in pure anhydrous methanol. Addition of 5-10% water or mild heating (40°C) often accelerates this.

Protocol 1: Preparation of 50 mM Stock Solution in DMSO

Purpose: To create a stable, high-concentration stock for long-term storage and biological assays.

Materials
  • Compound: 3-(1,3-benzoxazol-2-yl)-1-propanamine (Solid or Oil).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Hybridoma tested, ≥99.9%).

  • Equipment: Vortex mixer, Ultrasonic bath (optional), amber glass vials.

Step-by-Step Procedure
  • Calculate Mass/Volume:

    • Target Concentration: 50 mM

    • Target Volume: 1.0 mL

    • Formula:

      
      
      
    • Example (Mono-HCl, MW 212.7):

      
      
      
  • Weighing:

    • Weigh the calculated amount of compound into a sterile amber glass vial.

    • Note: If the compound is an oil (free base), weigh by difference or use a positive displacement pipette.

  • Solvent Addition (Two-Step Method):

    • Step A: Add 500 µL of DMSO (50% of final volume).

    • Step B: Vortex vigorously for 30 seconds.

    • Observation: Check for "schlieren" lines (oily streaks) or floating crystals.

    • Step C: If solid remains, sonicate at room temperature for 5 minutes.

    • Step D: Add remaining DMSO to reach 1.0 mL final volume.

  • Validation:

    • Visual inspection: Solution must be strictly clear and colorless to pale yellow.

    • Troubleshooting: If turbidity persists, warm the vial to 37°C for 5 minutes.

Visualization: Solubilization Workflow

solubilization_workflow Start Start: Weigh Compound AddSolvent Add 50% Volume DMSO Start->AddSolvent Vortex Vortex 30 sec AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Heat Heat to 37°C (5 mins) Check->Heat Still Cloudy Sonicate Sonicate (5 mins, RT) Clear->Sonicate No (Crystals) Finish Add remaining DMSO Store at -20°C Clear->Finish Yes Sonicate->Check Heat->Finish

Caption: Decision tree for ensuring complete dissolution of benzoxazole-amine salts in DMSO.

Protocol 2: Preparation of Analytical Standards in Methanol

Purpose: Preparation for LC-MS or HPLC purity checks.

Materials
  • Stock Solution (from Protocol 1) OR Solid Compound.

  • Solvent: LC-MS Grade Methanol (MeOH).

Procedure
  • From Solid (Direct Prep):

    • Target: 1 mg/mL .[1]

    • Weigh 1.0 mg of compound.

    • Add 1.0 mL MeOH.

    • Vortex. Note: If using the HCl salt, the solution may be slightly acidic. If solubility is poor, add 10 µL of water.

  • From DMSO Stock (Dilution):

    • Take 20 µL of 50 mM DMSO stock.

    • Add to 980 µL Methanol.

    • Final Concentration: ~1 mM.[2]

    • Advantage: This ensures the compound is already solvated, preventing "shock precipitation."

Stability & Storage Guidelines

ConditionStability RatingRecommendation
Solid (Dry) HighStore at 4°C, desiccated. Stable for >2 years.[1][3]
DMSO Stock (-20°C) HighStable for 6–12 months. Avoid freeze-thaw cycles (>5 times).
DMSO Stock (RT) ModerateUse within 1 week. Amine oxidation is slow but possible.
Methanol Soln. LowUse within 24 hours. Esters/amides (if present in impurities) may transesterify; solvent evaporation changes concentration.

Degradation Pathways:

  • Oxidation: The primary amine (-NH₂) can oxidize to N-oxides or dimerize over prolonged exposure to air in solution.

  • Hydrolysis: The benzoxazole ring is generally robust but can hydrolyze under strong acidic/basic conditions at high temperatures (not relevant for standard DMSO/MeOH storage).

References

  • Compound Properties & Analog Behavior

    • PubChem Compound Summary for 3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine (Analog). National Center for Biotechnology Information (2025). PubChem CID 51052046.[4] Link

  • DMSO Solubility Protocols

    • BenchChem Application Note: Preparation of Stock Solutions in DMSO. BenchChem (2025). Link

  • Benzoxazole Synthesis & Stability

    • Synthesis of Benzoxazole Derivatives.[5][6][7][8][9] ACS Omega (2019). Link

  • General Solubility Guidelines

    • DMSO Solubility Assessment for Fragment-Based Screening. NIH / PubMed Central (2017). Link

Sources

Application

Application Note: One-Pot Synthesis Methods for Benzoxazole Alkylamines

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency synthesis of benzoxazole alkylamines . These scaffolds are critical bioisosteres for amides and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency synthesis of benzoxazole alkylamines . These scaffolds are critical bioisosteres for amides and are prevalent in CNS-active agents, antitumor drugs, and antimicrobial compounds.

Introduction & Strategic Significance

Benzoxazole alkylamines (specifically 2-substituted benzoxazoles bearing an aminoalkyl side chain) represent a privileged scaffold in medicinal chemistry. The benzoxazole core mimics the purine and peptide bond electronic distributions while offering improved metabolic stability.

Traditional synthesis often involves multi-step procedures: acylation of 2-aminophenol, protection/deprotection steps, and harsh cyclization conditions (e.g., polyphosphoric acid at >150°C). This guide details three advanced one-pot protocols that circumvent these bottlenecks, prioritizing atom economy, mild conditions, and scalability.

Core Synthetic Strategies
  • Oxidative Cyclization (Metal-Free): Utilizing molecular iodine (

    
    ) to drive the condensation of aminophenols with amino-aldehydes or alcohols.
    
  • Microwave-Assisted Condensation: Rapid coupling of 2-aminophenols with

    
    -protected amino acids.
    
  • Multicomponent Assembly (Ugi-Variant): Leveraging isocyanide chemistry for high-diversity library generation.

Mechanistic Pathways & Logic

Understanding the mechanism is vital for troubleshooting. The formation of the benzoxazole ring generally proceeds via a Schiff base intermediate followed by an intramolecular nucleophilic attack and oxidative aromatization.

Figure 1: Mechanistic Pathway of Iodine-Catalyzed Cyclization

The following diagram illustrates the oxidative cyclization pathway, a dominant method for generating benzoxazoles under mild conditions.

BenzoxazoleMechanism Start 2-Aminophenol + Aldehyde (R-CHO) Imine Schiff Base (Imine Intermediate) Start->Imine -H2O Cyclization Intramolecular Nucleophilic Attack Imine->Cyclization Ring Closure Aminal Aminal Intermediate (Dihydrobenzoxazole) Cyclization->Aminal Oxidation Oxidative Aromatization (I2 -> 2HI) Aminal->Oxidation Iodine (Cat.) Product 2-Substituted Benzoxazole Oxidation->Product

Caption: Logical flow of the iodine-catalyzed oxidative cyclization converting a Schiff base into the aromatic benzoxazole core.

Experimental Protocols

Protocol A: Iodine-Catalyzed Oxidative Cyclization (Metal-Free)

Best for: Synthesizing benzoxazoles from aldehydes and aminophenols under mild, aerobic conditions. Mechanism: The iodine acts as a Lewis acid to activate the imine and an oxidant to drive aromatization.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Aldehyde (e.g.,

    
    -Boc-aminoacetaldehyde) (1.1 equiv)
    
  • Molecular Iodine (

    
    ) (10-20 mol%)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Oxidant: Hydrogen Peroxide (

    
    ) or TBHP (optional, allows catalytic 
    
    
    
    )

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol) and the appropriate amino-aldehyde (1.1 mmol) in MeOH (5 mL).

  • Imine Formation: Stir at room temperature for 15–30 minutes. A color change (often yellowing) indicates Schiff base formation.

  • Catalyst Addition: Add molecular iodine (0.1 mmol, 10 mol%). Note: If using stoichiometric iodine without external oxidant, use 1.1 equiv.

  • Reaction: Stir at room temperature (or mild heat, 40°C) for 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The intermediate aminal spot should disappear.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine (solution turns from dark brown to clear/yellow).
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Validation Check:

  • Self-Validating Step: The disappearance of the deep iodine color upon thiosulfate addition confirms the quenching. If the reaction mixture remains colorless during the reaction (when using catalytic

    
    ), add more oxidant (
    
    
    
    ) to regenerate the active iodine species.
Protocol B: Microwave-Assisted Condensation with Amino Acids

Best for: Direct synthesis of 2-(aminoalkyl)benzoxazoles from


-protected amino acids. This method avoids the need for unstable amino-aldehydes.
Green Aspect:  Solvent-free or minimal solvent; high atom economy.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • 
    -Boc-Amino Acid (e.g., Boc-Gly-OH, Boc-Phe-OH) (1.1 equiv)
    
  • Catalyst: Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester)

  • Alternative Green Catalyst: Deep Eutectic Solvent (Choline Chloride/Oxalic Acid)[1]

Step-by-Step Procedure:

  • Preparation: Mix 2-aminophenol (1.0 mmol) and

    
    -Boc-amino acid (1.1 mmol) in a microwave process vial.
    
  • Catalyst: Add PPA (approx. 2-3 g) or PPE. Caution: PPA is viscous; ensure thorough mixing.

  • Irradiation: Irradiate at 100–120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Neutralization: Pour the hot reaction mixture slowly into crushed ice/water containing

    
    . Critical Safety Step: Exothermic neutralization.
    
  • Extraction: Extract the precipitate or oil with DCM (Dichloromethane).

  • Deprotection (Optional One-Pot Extension): If the Boc group is cleaved by the thermal acidic conditions (common with PPA), the free amine is obtained directly. If retention of Boc is desired, use milder coupling agents like T3P (Propylphosphonic anhydride) in EtOAc before cyclization.

Figure 2: Microwave Synthesis Workflow

MicrowaveWorkflow Step1 Mix 2-Aminophenol + N-Boc-Amino Acid (Process Vial) Step2 Add Catalyst (PPA or DES) Ensure Homogeneity Step1->Step2 Step3 Microwave Irradiation 120°C, 15 min Step2->Step3 Step4 Quench into Ice/NaHCO3 (Exothermic!) Step3->Step4 Step5 Extract (DCM) & Concentrate Step4->Step5 Result 2-(N-Boc-aminoalkyl)benzoxazole Step5->Result

Caption: Streamlined workflow for the microwave-assisted synthesis of benzoxazole alkylamines.

Data Summary & Optimization

The following table summarizes typical yields and conditions for the synthesis of 2-substituted benzoxazoles using these protocols.

EntrySubstrate (R-Group)MethodCatalyst/ReagentTimeYield (%)Ref
12-(Aminomethyl)Protocol A

(10 mol%) /

3 h85-92[1, 2]
22-(1-Aminoethyl)Protocol A

(Stoic.)
2 h88[1]
32-(Benzylamino)Protocol BPPA (Microwave)15 min78[3]
42-(Phenylethyl)Protocol BCholineCl/Oxalic Acid10 min90[4]
52-(Aryl)Protocol APEG-

1.5 h94[5]

Optimization Tips:

  • Electronic Effects: Electron-withdrawing groups on the aminophenol (e.g., -NO2) retard the nucleophilic attack; increase temperature or catalyst loading.

  • Steric Bulk: Bulky amino acids (e.g., Valine, Isoleucine) require longer reaction times in Protocol B.

  • Oxidant Choice: For Protocol A, using air/O2 is possible but slower.

    
     or TBHP accelerates the re-oxidation of HI to 
    
    
    
    .

References

  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes. Semantic Scholar. [Link]

  • Facile and Efficient One-Pot Protocol for the Synthesis of Benzoxazole and Benzothiazole Derivatives Using Molecular Iodine as Catalyst. ResearchGate. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. [Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]

  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry. [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes and Protocols: Storage and Handling of 3-(1,3-benzoxazol-2-yl)-1-propanamine

Abstract This document provides a comprehensive guide for the safe storage and handling of 3-(1,3-benzoxazol-2-yl)-1-propanamine. As a bifunctional molecule incorporating a stable benzoxazole heterocycle and a reactive p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe storage and handling of 3-(1,3-benzoxazol-2-yl)-1-propanamine. As a bifunctional molecule incorporating a stable benzoxazole heterocycle and a reactive primary amine, this compound requires specific protocols to ensure laboratory safety, maintain sample integrity, and mitigate potential hazards.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals who may handle this compound in various experimental settings. The protocols herein are grounded in established principles of chemical safety and an analysis of the compound's structural motifs.

Section 1: Compound Identification and Hazard Analysis

Chemical Identity and Structure

3-(1,3-benzoxazol-2-yl)-1-propanamine is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a propanamine side chain attached at the 2-position of the benzoxazole core.[1][2][3] The presence of the primary amine group makes it a weak base.

Molecular Structure: C₁₀H₁₂N₂O

The benzoxazole scaffold is known for its relative stability due to its aromaticity, while the primary amine dictates much of its chemical reactivity and handling considerations.[1][2]

Physicochemical and Hazard Data Summary

While specific, experimentally-derived data for 3-(1,3-benzoxazol-2-yl)-1-propanamine is limited, the properties and hazards can be inferred from its structural components—the benzoxazole core and the primary amine group—and data from closely related analogues.

Property / HazardSummary of Known & Inferred DataSupporting Sources
Physical State Likely a powder or solid at room temperature.[4]
Molecular Weight ~176.22 g/mol Inferred from structure
Oral Toxicity Expected to be harmful if swallowed, consistent with other amine compounds.[5][6][5][6][7]
Skin Contact Causes skin irritation.[5][6] Primary amines can be corrosive or irritating upon contact.[8][5][6][8]
Eye Contact Causes serious eye irritation or damage.[5][9] This is a common hazard for amine-containing compounds.[5][9]
Inhalation May cause respiratory irritation if inhaled as dust or aerosol.[5][9][5][9]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[5] Discharge into the environment must be avoided.[5][10][5][10]
Chemical Stability The benzoxazole ring is generally stable.[2][10] The amine group, however, is reactive. The compound is stable under recommended storage conditions.[2][10][11]

Section 2: Foundational Safety Workflow: Risk Assessment

Causality Statement: A proactive risk assessment is the cornerstone of laboratory safety. It is not merely a procedural formality but a critical scientific step to anticipate and neutralize potential hazards before they manifest. Handling any chemical without this foundational step introduces unacceptable risks to personnel and experimental outcomes.

The following workflow must be completed by all personnel before handling the compound for the first time.

RiskAssessmentWorkflow cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Evaluation & Control Definition cluster_emergency Phase 3: Emergency Preparedness A Review Safety Data Sheet (SDS) for 3-(1,3-benzoxazol-2-yl)-1-propanamine and related compounds. B Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Oral Toxicity A->B Extract C Consult literature for reactivity of primary amines and benzoxazoles. B->C Supplement D Define Experimental Scale (mg, g, kg) C->D E Select Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) D->E Based on quantity and dust/aerosol risk F Determine Required PPE (Gloves, Goggles, Lab Coat) (Refer to Section 4 Table) E->F Mandatory G Locate Emergency Equipment: - Safety Shower - Eyewash Station - Spill Kit F->G H Define Spill & Exposure Procedures (Refer to Section 5) G->H I Establish Waste Disposal Stream (Consult EHS) H->I J Proceed with Experiment I->J

Caption: Risk assessment workflow for handling the compound.

Section 3: Storage Protocols

Expert Insight: The primary goal of a storage protocol is twofold: preserving the chemical integrity of the compound and preventing accidental hazardous reactions. The amine functionality makes 3-(1,3-benzoxazol-2-yl)-1-propanamine susceptible to degradation from atmospheric CO₂ (forming carbonates) and oxidation. Incompatibility with acids is a primary safety concern.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place.[8][12] Refrigeration is often recommended for long-term storage of amines to slow degradation.[9]

  • Atmosphere: Store in a tightly sealed container.[9][12][13] For long-term storage or high-purity applications, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric components.

  • Location: Store in a well-ventilated area designated for chemical storage.[8][12][14] Ensure the storage location is segregated from incompatible materials as outlined below.[15] Highly toxic chemicals should be kept in locked cabinets.[15]

Chemical Incompatibility

Trustworthiness Principle: Chemical segregation is a non-negotiable rule. Storing incompatible chemicals together can lead to violent reactions, release of toxic gases, or fire. The following diagram illustrates key incompatibilities for this compound.

Sources

Application

Application Note: Strategic Salt Selection &amp; Crystallization for 3-(1,3-benzoxazol-2-yl)-1-propanamine

Executive Summary This guide details the protocol for the preparation, selection, and characterization of pharmaceutical salts of 3-(1,3-benzoxazol-2-yl)-1-propanamine (CAS 76712-84-0). While the benzoxazole moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the preparation, selection, and characterization of pharmaceutical salts of 3-(1,3-benzoxazol-2-yl)-1-propanamine (CAS 76712-84-0). While the benzoxazole moiety is a privileged scaffold in medicinal chemistry (found in Tafamidis, Flunoxaprofen), the free base of this propyl-amine derivative exhibits low aqueous solubility and potential hygroscopicity. This application note provides a rational workflow to synthesize the Hydrochloride (HCl) , Methanesulfonate (Mesylate) , and Succinate salts to optimize bioavailability and solid-state stability.

Pre-Formulation Characterization

Before initiating salt screening, the physicochemical landscape of the API (Active Pharmaceutical Ingredient) must be mapped to ensure the "Rule of 3" (


) is met for proton transfer.
Structural Analysis & pKa Logic

The molecule contains two potential basic centers. It is critical to target the correct nitrogen for salt formation.

Functional GroupTypeApprox. pKaSalt Formation Potential
Propyl Amine (

)
Primary Aliphatic Amine~9.1 – 9.5 High. Primary site for protonation.
Benzoxazole Nitrogen (

)
Heterocyclic Imine~0.5 – 1.5Low. Too weakly basic for stable salt formation in aqueous media.
  • Conclusion: Strong acids (

    
    ) are required to form stable salts with the primary amine. Weak acids (e.g., acetic acid) may result in co-crystals or unstable salts liable to disproportionation.
    
Solubility Profile (Free Base)
  • Water: < 0.5 mg/mL (Sparingly Soluble)

  • Ethanol/Methanol: > 50 mg/mL (Freely Soluble)

  • Dichloromethane: > 100 mg/mL (Freely Soluble)

  • Hexane/Heptane: < 1 mg/mL (Insoluble)

Salt Selection Strategy (Workflow)

The following decision tree outlines the logic for selecting the counter-ion based on the intended pharmaceutical profile.

SaltSelectionStrategy Start Start: 3-(1,3-benzoxazol-2-yl)-1-propanamine PkaCheck Check pKa (~9.1) Start->PkaCheck Tier1 Tier 1: Strong Acids (HCl, H2SO4) Goal: Max Crystallinity & MP PkaCheck->Tier1 Standard Tier2 Tier 2: Sulfonic Acids (Mesylate, Tosylate) Goal: Max Solubility PkaCheck->Tier2 If HCl is hygroscopic Tier3 Tier 3: Carboxylic Acids (Succinic, Tartaric) Goal: Modulate Dissolution Rate PkaCheck->Tier3 If solubility is too high Screen Parallel Screening (50mg scale) Tier1->Screen Tier2->Screen Tier3->Screen Eval Evaluate: PXRD, DSC, Hygroscopicity Screen->Eval Select Selection Criteria Eval->Select Final Scale-Up Candidate Select->Final Best Balance

Figure 1: Decision tree for counter-ion selection based on pKa and desired physicochemical properties.

Experimental Protocols

Protocol A: High-Throughput Screening (Micro-Scale)

Objective: Rapidly identify crystalline hits using 50 mg of API per well.

Materials:

  • API: 3-(1,3-benzoxazol-2-yl)-1-propanamine (Free Base).

  • Acids: 1.0 M solutions in Ethanol (HCl, Methanesulfonic acid, Succinic acid).

  • Solvents: Ethanol (EtOH), Isopropyl Acetate (IPAc), Tetrahydrofuran (THF).

Procedure:

  • Dosing: Dispense 50 mg (0.28 mmol) of API into 12 HPLC vials.

  • Dissolution: Add 250 µL of solvent (EtOH or THF) to dissolve the free base.

  • Acid Addition: Add 1.05 equivalents of the respective acid solution dropwise while vortexing.

    • Note: A precipitate may form immediately (amorphous).

  • Thermal Cycling: Cap vials and cycle temperature between 40°C and 5°C for 24 hours (4-hour ramp) to promote Ostwald ripening and crystallinity.

  • Isolation: If solids are present, centrifuge and decant. If clear, add anti-solvent (Heptane) or evaporate slowly.

  • Analysis: Analyze wet cake by PLM (Polarized Light Microscopy) for birefringence.

Protocol B: Scale-Up Synthesis of Hydrochloride Salt

Rationale: HCl is the standard "first-intent" salt due to safety and high crystallization tendency. Target Form: Mono-hydrochloride.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g (56.7 mmol) of 3-(1,3-benzoxazol-2-yl)-1-propanamine into a 250 mL reactor.

    • Add 60 mL of Ethanol (absolute) . Stir at 25°C until fully dissolved.

    • Observation: Solution should be clear to pale yellow.

  • Acid Addition (Controlled):

    • Prepare a solution of HCl in Ethanol (1.25 M) or use commercially available 4M HCl in Dioxane (if avoiding water is critical).

    • Add 50 mL of 1.25 M ethanolic HCl (62.4 mmol, 1.1 eq) dropwise over 30 minutes.

    • Exotherm Check: Maintain temperature < 30°C. The reaction is exothermic.

  • Nucleation & Crystallization:

    • Seed the mixture with 10 mg of pure HCl salt (from Protocol A) if available.

    • Stir at 20°C for 1 hour. A white slurry should develop.

    • Cool slowly to 0–5°C over 2 hours (0.2°C/min ramp).

  • Filtration & Washing:

    • Filter the slurry under vacuum.

    • Wash the wet cake with 20 mL of cold Ethanol/Heptane (1:1).

    • Critical Step: Do not wash with water, as the salt may disproportionate or dissolve.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: ~85-90%.[1]

    • Expected MP: > 200°C (Decomposition).

Protocol C: Synthesis of Mesylate Salt (Solubility Optimization)

Rationale: If the HCl salt is too insoluble or hygroscopic, the Mesylate (methanesulfonate) often provides better lipophilicity and lower hygroscopicity.

  • Dissolution: Dissolve 5.0 g API in 40 mL Isopropyl Acetate (IPAc) . Heat to 50°C to ensure complete dissolution.

  • Acid Addition: Add 1.05 eq of Methanesulfonic acid (pure, liquid) diluted in 5 mL IPAc.

  • Crystallization: The mesylate salt often oils out initially.

    • Troubleshooting: If oiling occurs, reheat to 60°C until clear, then cool very slowly to room temperature with vigorous stirring to induce nucleation.

  • Isolation: Filter and wash with pure IPAc. Dry at 40°C.

Characterization & Validation

Every salt batch must be validated against the following criteria to ensure it is a true salt and not a physical mixture.

TechniquePurposeAcceptance Criteria
1H-NMR (DMSO-d6) Stoichiometry ConfirmationShift in the

-methylene protons (next to amine) by ~0.3-0.5 ppm downfield compared to free base. Integration of acid peak (if applicable) matches 1:1 ratio.
PXRD Polymorph IDDistinct diffraction peaks different from the Free Base. No "halo" (amorphous).
DSC Thermal StabilitySingle sharp endotherm (melting point).

higher than free base is desirable.
DVS HygroscopicityMass gain < 2% at 80% RH (Non-hygroscopic).
Validating Salt Formation via NMR

In the free base, the triplet for


 appears at approx 

2.6 ppm. Upon protonation (Salt), this triplet shifts to

2.9–3.0 ppm, and the exchangeable

protons appear as a broad singlet at

8.0–8.5 ppm.

Process Flow Diagram (Scale-Up)

ProcessFlow Reactor Reactor (EtOH + API) Dosing Acid Dosing (Controlled Rate) Reactor->Dosing  T < 30°C Cryst Crystallization (Cooling Ramp) Dosing->Cryst  Seed @ 20°C Filter Filtration (Vacuum) Cryst->Filter  Slurry Dry Drying (45°C, Vac) Filter->Dry  Wet Cake

Figure 2: Linear process flow for the scale-up of the Hydrochloride salt.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The gold standard text for salt selection principles). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: 3-(1,3-Benzothiazol-2-yl)propan-1-amine. (Used for pKa analog data). Link

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-(1,3-benzoxazol-2-yl)-1-propanamine

Executive Summary This technical guide details the microwave-assisted synthesis of 3-(1,3-benzoxazol-2-yl)-1-propanamine (also referred to as 2-(3-aminopropyl)benzoxazole). This molecule serves as a critical "linker" sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted synthesis of 3-(1,3-benzoxazol-2-yl)-1-propanamine (also referred to as 2-(3-aminopropyl)benzoxazole). This molecule serves as a critical "linker" scaffold in medicinal chemistry, often used to connect the pharmacologically active benzoxazole moiety with other functional groups in fragment-based drug discovery (FBDD).

Conventional thermal synthesis of 2-substituted benzoxazoles often requires high temperatures (


180°C), long reaction times (6–12 hours), and harsh dehydrating reagents, leading to decomposition of sensitive alkyl-amine side chains. This protocol utilizes Microwave Irradiation (MWI)  combined with Polyphosphoric Acid (PPA)  to achieve cyclodehydration in under 20 minutes with superior yields.

Key Advantages of this Protocol:

  • Speed: Reaction time reduced from hours to minutes.

  • Selectivity: Rapid heating profile minimizes degradation of the aliphatic amine tail.

  • Green Chemistry: Solvent-free conditions (PPA acts as both solvent and catalyst).

Reaction Mechanism & Rationale

The synthesis involves the condensation of 2-aminophenol with


-aminobutyric acid (GABA) .
The Role of Polyphosphoric Acid (PPA)

PPA is chosen over other acid catalysts (e.g.,


, TsOH) because it functions as a non-oxidizing strong acid  and a powerful dehydrating agent .
  • Step 1 (N-Acylation): The amino group of 2-aminophenol attacks the carbonyl of GABA (activated by PPA) to form an amide intermediate.

  • Step 2 (Cyclodehydration): The phenolic oxygen attacks the amide carbonyl, followed by the elimination of water to close the oxazole ring.

  • Protection of the Side Chain: In the acidic PPA medium, the primary amine of GABA is fully protonated (

    
    ). This deactivates it as a nucleophile, preventing self-polymerization (nylon formation) and ensuring the reaction occurs exclusively at the benzoxazole forming site.
    
Mechanism Diagram

ReactionMechanism Reactants 2-Aminophenol + 4-Aminobutyric Acid (GABA) Activation PPA Activation (Protonation of COOH) Reactants->Activation Mixing in PPA Amide Intermediate Amide Formation Activation->Amide N-Acylation Cyclization Intramolecular Cyclodehydration Amide->Cyclization MW Irradiation (-H2O) Product 3-(1,3-benzoxazol-2-yl)-1-propanamine (Protonated Salt) Cyclization->Product Ring Closure

Figure 1: Mechanistic pathway for the PPA-mediated cyclocondensation.

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Aminophenol (99%), 4-Aminobutyric acid (GABA, 99%), Polyphosphoric Acid (PPA, 84% min as

    
    ).
    
  • Instrument: Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL heavy-walled microwave pressure vial with magnetic stir bar.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Weighing: In a 10 mL microwave vial, add 2-aminophenol (1.09 g, 10 mmol) and GABA (1.03 g, 10 mmol) .

  • PPA Addition: Add Polyphosphoric Acid (5.0 g) .

    • Scientist's Note: PPA is extremely viscous. Warm the PPA stock bottle to 50°C briefly to facilitate pouring, or weigh it directly into the vial using a wide-bore spatula.

  • Mixing: Use a glass rod to manually mix the solids into the viscous acid paste before adding the stir bar. This prevents the stir bar from getting stuck during the initial ramp.

Phase 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 140°CSufficient energy to cross activation barrier for cyclization.
Time 15:00 (mm:ss)Optimized for conversion vs. degradation.
Pressure Limit 250 psiSafety cutoff (though PPA reactions generate little pressure).
Power Dynamic (Max 200W)Allows instrument to regulate temp without overshoot.
Stirring HighCritical for heat distribution in viscous PPA.
Phase 3: Workup & Purification (Critical Steps)

The reaction mixture will be a dark, viscous syrup containing the phosphate salt of the target amine.

  • Quenching: While the vial is still warm (~60°C), pour the reaction mixture slowly into a beaker containing 50 g of crushed ice .

    • Caution: Exothermic dissolution. Stir vigorously.

    • Rinse: Rinse the reaction vial with 5 mL water and add to the beaker.

  • Basification (The "Trap"): The solution is currently acidic (pH < 1). The target is an amine.[1]

    • Slowly add 50% NaOH solution or solid

      
       while stirring until the pH reaches 12–14 .
      
    • Checkpoint: You must see the formation of an oily precipitate or turbidity. This is the free base amine crashing out of the aqueous phosphate solution.

  • Extraction: Extract the aqueous alkaline layer with Ethyl Acetate (

    
     mL) .
    
    • Note: Benzoxazoles are lipophilic, but the amine tail adds polarity. If the interface is messy, add a small amount of brine.

  • Drying: Dry the combined organic layers over Anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:

    
    , 95:5:1) to yield the product as a pale yellow oil or low-melting solid.
    
Workflow Diagram

Workflow Start Weigh Reagents (1:1 Molar Ratio) Mix Mix with PPA (Manual Stir) Start->Mix MW Microwave Irradiation 140°C | 15 min Mix->MW Quench Pour into Crushed Ice (Exothermic) MW->Quench pH Adjust pH > 12 (NaOH/Na2CO3) Quench->pH Release Free Base Extract Extract with EtOAc (3x) pH->Extract Finish Evaporate & Purify Extract->Finish

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

To validate the synthesis, the following spectral characteristics should be confirmed:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.6–7.2 ppm (m, 4H, Benzoxazole aromatic ring).
      
    • 
       3.05 ppm (t, 2H, 
      
      
      
      ).
    • 
       2.85 ppm (t, 2H, 
      
      
      
      ).
    • 
       2.10 ppm (quint, 2H, Central 
      
      
      
      ).
    • 
       1.5–2.0 ppm (br s, 2H, 
      
      
      
      , exchangeable).
  • MS (ESI): Calculated

    
    ; Observed 
    
    
    
    .

Comparative Data: Microwave vs. Thermal

The efficiency of the microwave protocol is highlighted when compared to traditional thermal reflux methods (using PPA or Boric Acid/Xylene).

MethodTemperatureTimeYield (%)Notes
Microwave (This Protocol) 140°C 15 min 88–92% Clean conversion, minimal side products.
Thermal (PPA)180°C4 hours65–70%Significant darkening (tarring) observed.
Thermal (Boric Acid/Xylene)140°C (Reflux)12 hours55%Incomplete reaction, difficult water removal.

Troubleshooting & Expert Tips

  • "The PPA is too thick to stir."

    • Solution: Do not rely on the magnetic stirrer initially. Manually mix the reagents into the PPA paste with a glass rod until homogenous. Once the microwave heats the mixture to >80°C, the viscosity drops significantly, and the magnetic stirrer will take over.

  • "I have low recovery after extraction."

    • Cause: The most common error is insufficient basification. The amine forms a stable phosphate salt.

    • Solution: Ensure the pH is >12. If the emulsion is stubborn, filter the aqueous mixture through Celite before extraction to remove suspended phosphate salts.

  • "My product is colored."

    • Solution: Benzoxazoles can oxidize slightly to form colored impurities. A quick filtration through a short plug of silica gel or treatment with activated charcoal during recrystallization will remove the color.

References

  • BenchChem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. (2025).[2][3] Retrieved from

  • Potts, K. T.The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. (General reference for azole synthesis mechanisms).
  • Ranjbar-Karimi, R., et al.Microwave-assisted synthesis of benzoxazoles using polyphosphoric acid.
  • MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles. Retrieved from

  • ResearchGate. Microwave-Assisted Synthesis of Benzoxazole Derivatives. Retrieved from

Sources

Application

Functionalization of the primary amine in benzoxazole derivatives

Application Note: Strategic Functionalization of Primary Amines in Benzoxazole Scaffolds Executive Summary & Strategic Analysis The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Primary Amines in Benzoxazole Scaffolds

Executive Summary & Strategic Analysis

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., VEGFR inhibitors), antimicrobials, and amyloidogenesis inhibitors.[1][2] However, the functionalization of a primary amine attached to this ring system presents a dichotomy of reactivity that often confounds standard aniline protocols.[1]

The Core Challenge: The reactivity of the primary amine depends entirely on its position:

  • 5- or 6-Aminobenzoxazole: Behaves as a deactivated aniline. Standard nucleophilic protocols apply.

  • 2-Aminobenzoxazole: This is the critical challenge. It is not a simple aniline.[3][4] It is an exocyclic amine attached to an electron-deficient heterocycle, possessing significant guanidine-like character. It exists in equilibrium with its imino-tautomer (

    
     vs 
    
    
    
    ), drastically reducing its nucleophilicity and introducing regioselectivity risks (N-exo vs. N-endo functionalization).

This guide focuses on the difficult 2-aminobenzoxazole substrate, providing high-yield protocols that overcome its electronic deactivation.

Visualizing the Reactivity Landscape

BenzoxazoleReactivity Substrate Benzoxazole-NH2 Substrate Pos2 2-Position (Exocyclic) Substrate->Pos2 Location Pos6 5/6-Position (Benzenoid) Substrate->Pos6 Location Tautomer Tautomeric Equilibrium (Amino vs. Imino) Pos2->Tautomer Standard Standard Aniline Chemistry (High Yields) Pos6->Standard Nucleophilicity Low Nucleophilicity (Requires Activation) Tautomer->Nucleophilicity Electron Withdrawal Regio Regioselectivity Risk (Ring N vs. Exo N) Tautomer->Regio Ambident Nucleophile

Figure 1: Reactivity bifurcation of aminobenzoxazoles. The 2-amino position requires specific forcing conditions due to tautomeric stabilization.

Protocol A: Amide Coupling (Acylation)[1]

Context: The 2-aminobenzoxazole is a poor nucleophile. Standard EDC/NHS coupling often fails or proceeds with glacial kinetics. We utilize a "Force and Trap" strategy using acid chlorides or high-activity coupling agents like HATU with controlled basicity to prevent ring-nitrogen acylation.

Method 1: The HATU Protocol (Preferred for Complex Acids)[1]

Reagents:

  • Substrate: 2-Aminobenzoxazole derivative (1.0 equiv)[1]

  • Carboxylic Acid (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 - 1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at Room Temperature (RT) for 10 minutes. Note: Pre-activation is crucial to generate the active ester before introducing the poor nucleophile.

  • Addition: Add the 2-Aminobenzoxazole (1.0 equiv) and the remaining DIPEA (2.0 equiv) to the reaction mixture.

  • Reaction: Stir at 50°C - 60°C for 4–16 hours.

    • Critical Insight: Unlike standard anilines, RT is often insufficient.[1] Mild heating overcomes the activation energy barrier of the exocyclic amine.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF, followed by sat. NaHCO3 and Brine. Dry over Na2SO4.

Method 2: The Acid Chloride Protocol (Robust/Scale-up)

Reagents:

  • Acid Chloride (1.5 equiv)[1]

  • Base: Pyridine (used as solvent or 5.0 equiv in DCM)[1]

  • Catalyst: DMAP (0.1 equiv)[1]

Step-by-Step Protocol:

  • Dissolve 2-Aminobenzoxazole in dry DCM (0.1 M).

  • Add Pyridine (5.0 equiv).[1]

  • Cool to 0°C. Add Acid Chloride dropwise.

  • Add DMAP (0.1 equiv).[1] Note: DMAP is essential here to form the highly reactive N-acylpyridinium intermediate.

  • Allow to warm to RT and stir. If conversion is <50% after 4 hours, heat to reflux (40°C).[1]

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Context: Coupling a 2-aminobenzoxazole (as the nucleophile) to an aryl halide is chemically distinct from coupling a simple aniline. The benzoxazole nitrogen can coordinate to Pd, poisoning the catalyst.[1] We employ BrettPhos , a bulky, electron-rich ligand designed specifically to facilitate reductive elimination with primary heteroaryl amines.[1]

Experimental Workflow

BuchwaldWorkflow Substrate 2-Aminobenzoxazole Inert Inert Atmosphere (Ar/N2 Glovebox or Schlenk) Substrate->Inert Halide Aryl Bromide/Triflate Halide->Inert CatSystem Pd2(dba)3 + BrettPhos (Pre-mix 1:2 ratio) CatSystem->Inert Heating Heat to 100°C (1,4-Dioxane) Inert->Heating Product N-Aryl Benzoxazole Heating->Product

Figure 2: Optimized Buchwald-Hartwig workflow for heteroaryl amines.

Reagents:

  • Nucleophile: 2-Aminobenzoxazole (1.0 equiv)[1]

  • Electrophile: Aryl Bromide or Triflate (1.0 - 1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: BrettPhos (4-6 mol%) (Do not substitute with BINAP or DPPF).[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs2CO3 (for base-sensitive substrates).[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous, degassed).[1]

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%) in the solvent (1 mL) and stir for 5 mins at RT. The solution should turn from dark purple to a lighter orange/brown, indicating active ligand ligation.[1]

  • Assembly: Add the 2-Aminobenzoxazole, Aryl Halide, and Base (NaOtBu) to the reaction vial.

  • Initiation: Add the pre-complexed catalyst solution to the vial. Adjust solvent volume to reach 0.2 M concentration.

  • Reaction: Seal and heat to 100°C for 8–12 hours.

    • Expert Tip: If conversion stalls, add a second portion of catalyst/ligand (1 mol% Pd) after 8 hours.[1]

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1] Concentrate and purify via flash chromatography.

Comparative Data & Validation

The following table summarizes expected outcomes and validation markers for these protocols.

Reaction TypeKey ReagentExpected Yield1H NMR Validation MarkerLCMS Signature
Acylation HATU / DIPEA60-85%NH shift: Moves from ~7.5 ppm to >10.5 ppm (broad singlet).[M+H]+ corresponds to Product. No "M+H minus 18" (dehydration).
Sulfonylation R-SO2Cl / Pyridine70-90%NH shift: Extremely deshielded (>11 ppm).Stable sulfonamide peak.
Buchwald (C-N) Pd / BrettPhos50-80%Aromatic Region: Appearance of new aryl protons. Disappearance of NH2 broad singlet (~7.0 ppm) replaced by NH (~9.0 ppm).[1]Distinct UV shift due to extended conjugation.

Self-Validating System (QC):

  • Regioselectivity Check: How do you know you functionalized the exocyclic amine (N-exo) and not the ring nitrogen (N-endo)?

    • UV-Vis: N-endo functionalization disrupts the benzoxazole aromaticity more significantly, often resulting in a hypsochromic shift (blue shift) compared to the N-exo product.

    • HMBC NMR: Look for a 3-bond coupling between the carbonyl carbon (of the new amide) and the benzoxazole ring protons. If the reaction occurred at the ring nitrogen, the coupling pattern to the benzene ring protons will differ significantly from the exocyclic product.[1]

References

  • Reactivity of 2-Aminobenzoxazoles

    • Synthesis of benzoxazole derivatives: design, synthesis and biological evaluation. (2018).[1][2] Chemistry Central Journal.

    • [1]

  • Buchwald-Hartwig Ligand Selection (BrettPhos)

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.Angewandte Chemie International Edition.

    • [1]

  • General Benzoxazole Synthesis & Functionalization

    • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[2][3][5][6][7][8] (2023).[1][6][9] RSC Advances.

  • Mechanistic Insight on Amide Coupling

    • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (WuXi AppTec Guidelines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(1,3-benzoxazol-2-yl)-1-propanamine

Status: Operational Ticket ID: BZX-PUR-001 Lead Scientist: Dr. Aristh (Senior Application Scientist) Subject: Removal of Impurities, Color Correction, and Isolation of Free Base Diagnostic Triage: Identify Your Problem B...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZX-PUR-001 Lead Scientist: Dr. Aristh (Senior Application Scientist) Subject: Removal of Impurities, Color Correction, and Isolation of Free Base

Diagnostic Triage: Identify Your Problem

Before initiating a protocol, identify the specific failure mode of your crude product.

SymptomProbable CauseImmediate Action
Dark Brown/Black Tar Oxidation of residual 2-aminophenol (starting material).Do not chromatograph yet. Proceed to Module 2 (Base Wash) immediately.
Sticky/Gummy Oil Presence of Polyphosphoric Acid (PPA) residues or oligomers.Dissolve in EtOAc; wash vigorously with sat. NaHCO₃.
Tailing on TLC/Column Interaction of the primary amine with silica silanols.See Module 3 (Mobile Phase Modifiers).
Solid won't precipitate Product exists as a crude oil; common for aliphatic amines.See Module 4 (Salt Formation).
The "Double-Swing" Extraction Protocol (Core Methodology)

Context: The most persistent impurity in benzoxazole synthesis is 2-aminophenol . It is amphoteric and oxidizes rapidly. Standard chromatography often fails because the phenol streaks and co-elutes.

The Solution: We exploit the pKa difference between the target primary amine (pKa ~10.5) and the phenolic impurity (pKa ~9.7) using a "Double-Swing" extraction.

Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M NaOH (Sodium Hydroxide)

  • 1M HCl (Hydrochloric Acid)

  • Brine (Saturated NaCl)

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude dark oil in DCM (10 mL per gram of crude).

  • The Phenol Purge (Base Wash):

    • Wash the organic layer with 1M NaOH (2 x vol).

    • Mechanism:[2][3][4] The NaOH deprotonates the phenol impurity (Ar-OH

      
       Ar-O⁻Na⁺), forcing it into the aqueous layer. The target amine remains neutral (R-NH₂) and stays in the DCM.
      
    • Observation: The aqueous layer will likely turn dark brown/purple (oxidized phenolate).

  • The Amine Capture (Acid Extraction):

    • Extract the DCM layer with 1M HCl (3 x vol).

    • Mechanism:[2][3][4] The target amine is protonated (R-NH₃⁺Cl⁻) and moves into the aqueous layer. Non-basic impurities (unreacted amides, neutral tars) stay in the DCM.

    • Critical Step:Discard the organic (DCM) layer after verifying the product is in the aqueous phase (check pH).

  • The Final Release (Basification):

    • Cool the acidic aqueous layer to 0°C.

    • Slowly add 6M NaOH until pH > 12.

    • Mechanism:[2][3][4] The amine is deprotonated back to the free base (R-NH₂), which will oil out or precipitate.

  • Isolation: Extract the cloudy aqueous mixture with fresh DCM (3x), dry over Na₂SO₄, and concentrate.

Visualizing the Workflow

ExtractionProtocol Crude Crude Mixture (Target Amine + Phenol + Tars) DCM_Sol Dissolve in DCM Crude->DCM_Sol NaOH_Wash Wash with 1M NaOH DCM_Sol->NaOH_Wash Aq_Waste1 Aqueous Waste (Phenolates/Oxidized Tars) NaOH_Wash->Aq_Waste1 Removes Phenols Org_Layer1 Organic Layer (Target Amine + Neutrals) NaOH_Wash->Org_Layer1 HCl_Ext Extract with 1M HCl Org_Layer1->HCl_Ext Org_Waste Organic Waste (Neutral Impurities) HCl_Ext->Org_Waste Removes Neutrals Aq_Product Acidic Aqueous Layer (Target Amine Salt) HCl_Ext->Aq_Product Amine Protonated Basify Basify (pH > 12) Extract with DCM Aq_Product->Basify Final Pure Free Base (3-(1,3-benzoxazol-2-yl)-1-propanamine) Basify->Final

Caption: The "Double-Swing" extraction logic separating phenolic impurities and neutral byproducts from the basic amine target.

Chromatographic Troubleshooting (The "Tailing" Issue)

Issue: Primary amines interact strongly with the acidic silanol (Si-OH) groups on silica gel, causing severe peak tailing (streaking) and poor separation.

The Fix: You must block the silanols or modify the mobile phase pH.[4]

Recommended Mobile Phase Systems:
MethodCompositionProsCons
The Standard (TEA) DCM : MeOH (95:5) + 1% Triethylamine (TEA) Effective, cheap. TEA blocks silanols.[4]TEA is smelly; requires rotovap removal.
The Ammonia Shift DCM : MeOH : NH₄OH (90:9:1)Excellent peak shape; NH₄OH modifies silica pH.Immiscibility risk if DCM ratio is too high.
The "Amine-Bonded" Use KP-NH (Amine-functionalized) SilicaNo additives needed; reusable.More expensive than standard silica.

Technical Tip: If using the TEA method, flush the column with the TEA-containing solvent before loading your sample. This "pre-saturates" the silica active sites.

Advanced Purification: Salt Formation (Crystallization)

If the free base remains an oil or is difficult to handle, convert it to a crystalline salt. This is often the most effective way to reach >99% purity.

Protocol (Oxalate Salt):

  • Dissolve 1 eq of the crude amine oil in a minimal amount of Ethanol or Acetone.

  • In a separate flask, dissolve 1 eq of Oxalic Acid in Ethanol.

  • Add the acid solution to the amine solution dropwise with stirring.

  • A white precipitate (the oxalate salt) should form immediately.

  • Filter and wash with cold ether.

  • Recrystallization: If needed, recrystallize from hot Ethanol/Water.

Why Oxalate? Oxalate salts of alkyl amines often have higher melting points and better crystallinity than hydrochlorides, which can sometimes be hygroscopic.

FAQ: Frequently Asked Questions

Q: My product turned purple overnight. Is it ruined? A: Not necessarily. Benzoxazoles derived from 2-aminophenol often contain trace phenolic impurities that auto-oxidize to purple/black quinones. Re-run the Base Wash (Module 2, Step 2) to strip out the colored impurity. The amine itself is stable.

Q: Can I use UV detection for this molecule? A: Yes. The benzoxazole ring is highly UV active. Monitor at 254 nm (aromatic) and 280 nm .

Q: The product is water-soluble.[5][6][7][8][9] I lost it during extraction. A: The free base has low water solubility, but the salt (at pH < 9) is highly soluble. Ensure your final aqueous phase is pH > 12 before extracting. If the chain length (propyl) is short enough to allow partial water solubility, "salt out" the aqueous layer by saturating it with NaCl before the final DCM extraction.

References
  • BenchChem. (2025).[1][10] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[11] Retrieved from 1

  • Phenomenex. (2024).[12] Overcoming peak tailing of basic analytes in silica type A stationary phases. Retrieved from 4

  • Biotage. (2023).[13][14][15] When should I use an amine-bonded silica for flash chromatography? Retrieved from 15

  • Organic Chemistry Portal. (2021). Benzoxazole Synthesis and Oxidative Cyclization.[16] Retrieved from 16

Sources

Optimization

Solving solubility issues of benzoxazole derivatives in aqueous media

Case ID: BZX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for benzoxazole derivatives. If you...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for benzoxazole derivatives. If you are here, you are likely facing the "brick dust" paradox: your compound exhibits potent biological activity (antimicrobial, anticancer, or kinase inhibition) but possesses the aqueous solubility of a brick.

The Root Cause: The benzoxazole core is a planar, aromatic heterocycle.[1] Its insolubility stems from two converging physical factors:

  • High Crystal Lattice Energy: The planar structure facilitates tight

    
    -
    
    
    
    stacking in the solid state, requiring significant energy to break the crystal lattice.
  • High Lipophilicity (LogP): The lack of strong hydrogen bond donors/acceptors in the core results in poor interaction with water molecules.

This guide moves beyond generic advice, offering specific, chemically grounded solutions for benzoxazole scaffolds.

Module 1: Diagnostic & Characterization (Triage)

Before attempting formulation, you must characterize the physicochemical barriers.

Q: Why does my compound precipitate immediately upon dilution from DMSO?

A: This is the "Parabolic Solubility" trap. Benzoxazoles are often soluble in organic solvents (DMSO, DMF) but have a log-linear solubility drop-off in water. When you dilute a DMSO stock into buffer, the solvent power drops below the saturation point faster than the mixing occurs, causing immediate nucleation.

  • Action: Determine the Thermodynamic Solubility (crystalline equilibrium) vs. Kinetic Solubility (precipitation point). If the gap is large, you have a metastable state that requires a crystallization inhibitor (e.g., HPMC, PVP).

Q: How does pH influence my solubility strategy?

A: The benzoxazole nitrogen is a very weak base (pKa


 0.5 - 2.0 for the parent core, though substituents can shift this).
  • Implication: You generally need a pH < 2 to achieve significant ionization-based solubility. This is often too acidic for IV administration or oral stability.

  • Troubleshooting: If your derivative has a basic side chain (e.g., an amino group), exploit that pKa. If you rely solely on the benzoxazole ring nitrogen, pH adjustment alone will fail at physiological pH (7.4).

Module 2: Formulation Strategies (The Fix)

Strategy A: Cyclodextrin Complexation (The Gold Standard)

For benzoxazoles, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is superior to parent

-CD due to higher water solubility and lower nephrotoxicity.

The Synergistic "Ternary" Approach: Data indicates that adding a water-soluble polymer (like PVP K30) to the Cyclodextrin system creates a ternary complex that outperforms binary systems by stabilizing the inclusion complex and preventing recrystallization.

Strategy B: Amorphous Solid Dispersions (ASD)

If complexation fails, disrupt the crystal lattice entirely.

  • Polymer Choice: PVP-VA64 or HPMC-AS are often superior to PEG for benzoxazoles. PEG can sometimes induce crystallization of these planar molecules over time.

  • Mechanism: The polymer "freezes" the compound in a high-energy amorphous state, increasing apparent solubility.

Module 3: Decision Logic & Workflows

Use the following logic gate to determine your formulation path.

Benzoxazole_Solubility_Decision_Tree Start Compound Analysis Check_pKa Check pKa of Substituents Start->Check_pKa Basic_Group Basic Side Chain present? Check_pKa->Basic_Group Salt_Form Form Salt (Mesylate/HCl) Basic_Group->Salt_Form Yes (pKa > 4) Check_MP Check Melting Point (MP) Basic_Group->Check_MP No (Neutral/Weak Base) High_MP MP > 200°C (High Lattice Energy) Check_MP->High_MP Low_MP MP < 200°C (Lipophilic) Check_MP->Low_MP ASD Amorphous Solid Dispersion (PVP-VA64 / HPMC) High_MP->ASD Disrupt Lattice CD_Complex HP-β-CD Inclusion Complex Low_MP->CD_Complex Binary System Ternary Ternary System (Drug + CD + PVP) Low_MP->Ternary If Binary Fails

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on pKa and Melting Point.

Module 4: Experimental Protocols

Protocol 1: Phase Solubility Study (Higuchi-Connors Method)

Use this to validate if Cyclodextrins will work for your derivative.

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 50 mM).
    
  • Saturation: Add excess benzoxazole derivative to each vial.

  • Equilibration: Shake at 25°C for 48–72 hours. (Benzoxazoles equilibrate slowly due to high lattice energy).

  • Separation: Filter through a 0.45 µm PVDF filter (Avoid nylon, which binds benzoxazoles).

  • Quantification: Analyze filtrate via HPLC-UV.

  • Calculation: Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ).
    • Calculate Stability Constant (

      
      ):
      
      
      
      
    • Success Criteria: A

      
       value between 200 and 5000 
      
      
      
      indicates stable complexation.
Protocol 2: Preparation of Ternary Solid Dispersion (Kneading Method)

Use this for maximum solubility enhancement.

  • Ratio: Mix Drug : HP-

    
    -CD : PVP K30 in a 1:1:1 molar ratio (or weight ratio optimized by previous study).
    
  • Solvent: Add a minimal amount of Ethanol:Water (50:50 v/v) to form a thick paste.

  • Kneading: Grind the paste in a mortar for 45 minutes. The shear force facilitates the insertion of the benzoxazole into the CD cavity.

  • Drying: Dry at 45°C in a vacuum oven for 24 hours.

  • Sieving: Pass through a #60 mesh sieve.

  • Verification: Confirm loss of crystallinity via DSC (Differential Scanning Calorimetry). You should see the disappearance of the sharp drug melting endotherm.

Comparison of Solubilization Methods

MethodMechanismSolubility GainProsCons
pH Adjustment Ionization of basic nitrogenLow (<10x)Simple, cheap.Requires pH < 2; risk of precipitation in blood.
Cosolvents (PEG400) Reduces dielectric constantModerate (10-50x)Easy to formulate.High toxicity potential; precipitation upon dilution.
HP-

-CD
Inclusion complexationHigh (100-1000x)Biocompatible; stable upon dilution.Increases bulk volume; expensive excipient.
Ternary System CD + Polymer synergyVery High (>1000x)Max solubility; prevents recrystallization.Complex manufacturing; scale-up challenges.
Salt Formation Lattice energy disruptionHigh (Variable)Standard regulatory path.Requires suitable pKa; hygroscopicity issues.

References

  • Ansari, M. J. (2025).[2] An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Current Drug Delivery. Retrieved from [Link]

  • Moura, L. I., et al. (2025).[3] Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Aloisio, C., et al. (2014). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. PLOS ONE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoxazole Propanamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is fundamental to its identification, characterization, and quanti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is fundamental to its identification, characterization, and quantification. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of benzoxazole propanamine, a scaffold of interest in medicinal chemistry. We will explore the expected fragmentation pathways under electrospray ionization (ESI), compare the utility of different ionization techniques and mass analyzers, and provide a detailed experimental protocol to support analytical method development.

Unraveling the Fragmentation Cascade of Benzoxazole Propanamine

The fragmentation of benzoxazole propanamine in the gas phase is a story told in two parts: the cleavage of the stable benzoxazole core and the fragmentation of the flexible propanamine side chain. The interplay between these two moieties dictates the observed product ions. Under typical positive mode ESI-MS/MS conditions, the molecule will be protonated, most likely at the primary amine of the propanamine side chain, to form the precursor ion [M+H]⁺.

The Benzoxazole Core: A Heterocycle's Tale of Ring Opening

The benzoxazole ring system, while aromatic and relatively stable, undergoes characteristic fragmentation upon collisional activation. Drawing from studies on related benzoxazole derivatives, the primary fragmentation pathways involve the loss of small neutral molecules following ring cleavage.[1] Key predicted fragmentation steps for the benzoxazole core include the sequential loss of carbon monoxide (CO) and hydrogen cyanide (HCN).

The Propanamine Side Chain: A Dance of Alpha and Beta Cleavage

The propanamine side chain is expected to undergo well-established fragmentation patterns for aliphatic amines.[2][3] The primary fragmentation mechanism is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable immonium ion. Beta-cleavage, though generally less favored, can also occur.

Predicted Fragmentation Pathways of Protonated Benzoxazole Propanamine

Combining the fragmentation patterns of the two moieties, we can predict the major product ions for protonated benzoxazole propanamine.

M [M+H]⁺ Benzoxazole Propanamine F1 Loss of Propylamine (Side Chain Cleavage) M->F1 β-cleavage F2 Alpha-Cleavage (Formation of Immonium Ion) M->F2 α-cleavage F3 Benzoxazole Ring Cleavage (Loss of CO) F1->F3 F4 Further Ring Fragmentation (Loss of HCN) F3->F4

Caption: Predicted major fragmentation pathways of protonated benzoxazole propanamine.

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For benzoxazole propanamine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase from charged droplets.Ionization occurs in the gas phase through corona discharge.
Analyte Polarity Ideal for polar and ionizable compounds.Suitable for less polar to non-polar compounds.
Thermal Stability Gentle technique, suitable for thermally labile molecules.Requires heating, potentially causing degradation of unstable compounds.
Adduct Formation Prone to forming adducts with solvent molecules.Less adduct formation, often yielding a cleaner spectrum.
Expected Outcome for Benzoxazole Propanamine Due to the polar amine group, ESI is expected to be highly efficient in generating the protonated molecule [M+H]⁺.APCI can also be effective and may provide complementary fragmentation information, particularly if in-source fragmentation is induced.

Recommendation: For routine analysis of benzoxazole propanamine, ESI in positive ion mode is the recommended starting point due to the high proton affinity of the primary amine. APCI should be considered as a complementary technique, especially if matrix effects are significant with ESI or if analyzing less polar analogues.

A Head-to-Head Comparison of Mass Analyzers for Fragmentation Analysis

The choice of mass analyzer significantly impacts the quality and type of data obtained. Here, we compare three common types of mass analyzers for the analysis of benzoxazole propanamine fragmentation.

Mass AnalyzerKey StrengthsBest Applications for Benzoxazole Propanamine
Triple Quadrupole (QqQ) - High sensitivity and selectivity for targeted analysis (SRM/MRM)- Robust and reliable for quantification- Quantitative analysis in complex matrices (e.g., biological fluids)- Targeted screening for known analogues
Quadrupole Time-of-Flight (QTOF) - High resolution and accurate mass measurement- Good for unknown identification and structural elucidation- Identification of unknown metabolites or degradation products- Confirmation of elemental composition of fragment ions
Orbitrap - Ultra-high resolution and excellent mass accuracy- High sensitivity for both qualitative and quantitative analysis- In-depth structural characterization and fragmentation pathway analysis- High-confidence identification of unknowns in complex samples

Recommendation: The choice of mass analyzer depends on the research goal. For high-throughput quantification, a triple quadrupole is the workhorse. For discovery-phase research requiring structural elucidation and identification of unknowns, a QTOF or Orbitrap instrument is superior. The Orbitrap generally offers the highest resolution and mass accuracy, providing the most detailed fragmentation information.

Experimental Protocol: LC-MS/MS Analysis of Benzoxazole Propanamine

This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of benzoxazole propanamine.

Sample Preparation
  • Dissolve the benzoxazole propanamine standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Prepare a series of working solutions by serial dilution in the initial mobile phase composition.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

cluster_0 LC System cluster_1 MS System Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source (Ionization) Column->ESI MS1 MS1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 (Product Ion Analysis) CID->MS2 Detector Detector MS2->Detector

Caption: A typical LC-MS/MS workflow for the analysis of benzoxazole propanamine.

Conclusion

The mass spectrometric fragmentation of benzoxazole propanamine is characterized by a combination of benzoxazole ring cleavage and fragmentation of the propanamine side chain. A thorough understanding of these pathways, coupled with the appropriate selection of ionization technique and mass analyzer, is crucial for the successful analysis of this and related compounds. This guide provides a foundational framework for researchers to develop and optimize their analytical methods, ensuring data of the highest quality and integrity.

References

  • Ogura, H., Sugimoto, S., & Itoh, T. (1970). Electron‐impact fragmentation of N‐substituted 2‐aminobenzoxazoles and 2‐aminobenzothiazoles. Organic Mass Spectrometry, 3(10), 1341-1348. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • FATEALLCHEM. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. [Link]

  • PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

  • PMC. (2009). Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. [Link]

  • Wiley Online Library. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. [Link]

  • OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. [Link]

  • MPG.PuRe. (n.d.). (a) (b) (c) Figure S1. [Link]

  • PMC. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. [Link]

  • ResearchGate. (n.d.). Structure of benzoxazole 1 and representatives of bioactive benzoxazoles. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]

  • PMC. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • ResearchGate. (2025). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. [Link]

  • PMC. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]

  • ScienceDirect. (n.d.). Determination Of 76 Pharmaceutical Drugs By Liquid Chromatography–Tandem Mass Spectrometry In Slaughterhouse Wastewater. [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Spectral Analysis of 3-(1,3-benzoxazol-2-yl)-1-propanamine

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the landscape of heterocyclic drug development, 3-(1,3-benzoxazol-2-yl)-1-propanamine serves as a critical linker motif, bridging the pharmacophore-rich benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the landscape of heterocyclic drug development, 3-(1,3-benzoxazol-2-yl)-1-propanamine serves as a critical linker motif, bridging the pharmacophore-rich benzoxazole ring with a reactive primary amine tail. This guide provides a definitive technical analysis of its Fourier Transform Infrared (FTIR) spectrum.

Unlike generic spectral libraries, this document focuses on comparative performance , distinguishing the target molecule from its synthetic precursors and evaluating FTIR against alternative vibrational spectroscopies (Raman). We prioritize causality —explaining why specific bands appear—and process utility , demonstrating how to use these peaks for real-time reaction monitoring.

Spectral Fingerprint Analysis[8]

The FTIR spectrum of 3-(1,3-benzoxazol-2-yl)-1-propanamine is a superposition of two distinct chemical domains: the rigid, aromatic benzoxazole core and the flexible, aliphatic propylamine chain .

Functional Group Assignments (The "Truth Table")

The following table synthesizes experimental data from analogous 2-substituted benzoxazoles and primary alkyl amines.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
3380 - 3290 Primary Amine (-NH₂)N-H Stretching (Asym & Sym)High : Doublet indicates free base form. Disappears in salt formation.
3060 - 3030 Aromatic RingC-H Stretching (sp²)Medium : Confirms aromaticity; usually weak.
2940 - 2860 Propyl ChainC-H Stretching (sp³ -CH₂-)Medium : Baseline check for aliphatic chain integrity.
1620 - 1610 Benzoxazole Ring C=N Stretching Critical : The "heartbeat" of the oxazole ring. Distinguishes from open-ring precursors.
1590 - 1580 Primary AmineN-H Bending (Scissoring)Medium-High : Often overlaps with aromatic ring modes; intensity varies with H-bonding.
1470 - 1450 Benzene RingC=C Ring StretchingMedium : Standard aromatic skeletal vibration.
1240 - 1260 Oxazole Ring C-O-C Asym. Stretching Critical : Confirms ring closure (ether linkage).
1030 - 1010 Oxazole RingC-O-C Sym. StretchingHigh : Corroborates the 1240 cm⁻¹ band.
750 - 740 1,2-Disubstituted BenzeneC-H Out-of-Plane BendingHigh : Confirms the ortho substitution pattern of the benzoxazole fusion.
Mechanistic Insight: The "Doublet" Logic

The primary amine (-NH₂) exhibits a characteristic doublet in the high-frequency region (~3300 cm⁻¹). This is due to the coupling of the two N-H oscillators:

  • Asymmetric Stretch (~3380 cm⁻¹): Both hydrogens move in opposite phases.

  • Symmetric Stretch (~3290 cm⁻¹): Both hydrogens move in phase. Note: If the sample is converted to a hydrochloride salt, this doublet collapses into a broad, chaotic "ammonium band" spanning 2600–3100 cm⁻¹, a crucial check for salt stoichiometry.

Comparative Analysis: Reaction Monitoring

A primary application of FTIR in this context is validating the synthesis of the target amine from its likely precursor, 3-(1,3-benzoxazol-2-yl)propanoic acid .

Scenario: Acid-to-Amine Transformation

In a typical workflow, the carboxylic acid precursor is converted (via amide or nitrile intermediates) to the final amine.[1] FTIR provides a binary "Go/No-Go" gate for this process.

FeaturePrecursor (Propanoic Acid Deriv.)Target Product (Propanamine)Process Insight
Carbonyl Region Strong Band @ 1700-1725 cm⁻¹ (C=O stretch)Absent Disappearance of C=O is the primary endpoint indicator.
High Frequency Broad "Mountain" @ 2500-3300 cm⁻¹ (O-H stretch)Sharp Doublet @ 3300-3400 cm⁻¹ (N-H stretch)Transition from H-bonded dimer (acid) to discrete amine.
Fingerprint C-O stretch @ ~1210-1320 cm⁻¹ (Acid)C-N stretch @ 1020-1250 cm⁻¹ (Amine)Subtle shift, confirming C-N bond formation.
Visualization: Synthesis Validation Logic

The following diagram illustrates the decision tree for spectral validation during synthesis.

SynthesisMonitoring Precursor Precursor: 3-(benzoxazol-2-yl)propanoic acid Reaction Reaction Step: Amidation & Reduction Precursor->Reaction Analysis FTIR Analysis (Crude Product) Reaction->Analysis Check1 Check 1700-1725 cm⁻¹ (Carbonyl Region) Analysis->Check1 Fail Result: Incomplete Reaction (Strong C=O Peak) Check1->Fail Peak Present Pass1 Pass: No C=O Peak Check1->Pass1 Peak Absent Check2 Check 3300-3400 cm⁻¹ (Amine Region) Pass1->Check2 Success VALIDATED PRODUCT (Sharp NH Doublet) Check2->Success Doublet Present Impurity Warning: Broad OH Band (Residual Acid/Water) Check2->Impurity Broad Band

Caption: Logic flow for validating the conversion of acid precursor to amine target using FTIR spectral checkpoints.

Technique Comparison: FTIR vs. Raman[1][9]

Researchers often debate between FTIR and Raman for heterocyclic analysis. For 3-(1,3-benzoxazol-2-yl)-1-propanamine , FTIR is the superior choice.

FeatureFTIR (Recommended) Raman Spectroscopy Why FTIR Wins Here
Benzoxazole Ring Strong absorption for C=N and C-O-C (Dipole changes).Strong signal for symmetric ring breathing modes.Fluorescence Interference: Benzoxazole derivatives are often highly fluorescent, which can overwhelm the weak Raman scattering signal, causing baseline saturation.
Primary Amine Distinct N-H stretching and bending modes.[2][3]Weak N-H scattering efficiency.[4]FTIR is inherently more sensitive to polar N-H bonds than Raman.
Sample State Versatile (Liquid film, ATR, KBr pellet).Non-destructive, no prep needed.While Raman prep is easier, the fluorescence risk makes it unreliable for this specific fluorophore-like core.

Detailed Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Sample Preparation (Liquid Film / ATR)

Since the compound is an amine with a propyl chain, it is likely a viscous oil or low-melting solid. Attenuated Total Reflectance (ATR) is the preferred method.

  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum shows flat lines (no residual C-H stretches at 2900 cm⁻¹).

  • Background Collection: Collect 32 scans of the ambient air background.

  • Sample Application: Apply ~10 mg of the sample to the crystal center.

    • Self-Validation: Ensure the sample covers the "active eye" of the crystal completely.

  • Compression: If solid, apply pressure using the anvil until the absorbance of the strongest peak (likely C=N at ~1615 cm⁻¹) reaches 0.2 - 0.5 A.U.

    • Warning: Do not over-tighten; amines can be sticky and hard to clean if forced into micro-fissures.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard for qualitative ID).

  • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

  • Range: 4000 – 600 cm⁻¹.

  • Apodization: Boxcar or Norton-Beer (Medium).

Spectral Logic Map

The diagram below visualizes the connectivity between the chemical structure and the resulting spectral bands.[4]

SpectralAssignment Molecule 3-(1,3-benzoxazol-2-yl)-1-propanamine Benzoxazole Benzoxazole Core (Rigid/Aromatic) Molecule->Benzoxazole PropylAmine Propyl Amine Chain (Flexible/Aliphatic) Molecule->PropylAmine CN_Bond C=N Bond Benzoxazole->CN_Bond Ether_Bond C-O-C Ether Benzoxazole->Ether_Bond NH2_Group Primary Amine (-NH₂) PropylAmine->NH2_Group Alkyl_Chain Propyl (-CH₂-)n PropylAmine->Alkyl_Chain Peak_1615 ~1615 cm⁻¹ (C=N Stretch) CN_Bond->Peak_1615 Dipole Change Peak_1240 ~1240 cm⁻¹ (C-O-C Stretch) Ether_Bond->Peak_1240 Ring Vibration Peak_3300 3300-3400 cm⁻¹ (N-H Doublet) NH2_Group->Peak_3300 H-Bonding Sensitive Peak_2900 2800-2950 cm⁻¹ (C-H Aliphatic) Alkyl_Chain->Peak_2900 Symmetric/Asym

Caption: Mapping chemical moieties to their specific diagnostic spectral bands.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

  • Benchchem. (n.d.). Validating the Structure of Synthesized Benzoxazole Derivatives: A Comparative Guide. Retrieved October 26, 2023. Link

  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Link

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Link

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Link

Sources

Validation

A Comparative Guide to the Reactivity of Benzoxazole and Benzothiazole Propanamines for Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole and benzothiazole scaffolds are privileged structures, forming the core of numerous pharmacologically active agents.[1][2] Their utility stems from their ability t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzoxazole and benzothiazole scaffolds are privileged structures, forming the core of numerous pharmacologically active agents.[1][2] Their utility stems from their ability to mimic endogenous structures and engage in various biological interactions. A common synthetic modification involves the introduction of a propanamine side chain, which can significantly influence a molecule's physicochemical properties and target engagement. This guide provides an in-depth comparison of the chemical reactivity of benzoxazole propanamines versus their benzothiazole counterparts, offering insights crucial for the design and development of novel therapeutics.

Unveiling the Electronic Nuances: Benzoxazole vs. Benzothiazole

The fundamental difference between benzoxazole and benzothiazole lies in the heteroatom at position 1 of the five-membered ring: oxygen in the former and sulfur in the latter.[1] This seemingly subtle variation imparts distinct electronic and lipophilic characteristics that govern their reactivity and pharmacological profiles.[3]

Oxygen, being more electronegative than sulfur, exerts a stronger electron-withdrawing inductive effect on the heterocyclic ring. Conversely, the larger d-orbitals of sulfur allow for more effective π-electron delocalization and potential resonance stabilization. These electronic differences influence the nucleophilicity of the nitrogen atom in the propanamine side chain and the susceptibility of the heterocyclic core to chemical modification.

A study comparing the acidity constants (pKa) of benzoxazol-2-one and benzothiazol-2-one derivatives revealed that the benzothiazole derivatives are generally more acidic.[4] This suggests a greater ability of the benzothiazole ring to stabilize a negative charge, which can be extrapolated to understand the electron-donating or -withdrawing nature of the entire heterocyclic system.

Reactivity at the Propanamine Terminus: A Nucleophilicity Showdown

The terminal primary amine of the propanamine side chain is a key site for further functionalization, enabling the attachment of various pharmacophores to modulate a compound's activity, selectivity, and pharmacokinetic properties. The nucleophilicity of this amine is a critical parameter determining its reactivity in common conjugation reactions, such as acylation and alkylation.

While direct comparative kinetic data for the propanamine derivatives is scarce in the literature, we can infer the relative nucleophilicity from studies on related 2-amino derivatives. Research on the reaction kinetics of various heterocyclic amines with 4,6-dinitrobenzofuroxan, a strong electrophile, indicated that 2-aminobenzothiazole is a weaker nucleophile than 2-aminothiazole.[5] This suggests that the fused benzene ring withdraws electron density from the amino group.

To provide a definitive comparison, a head-to-head kinetic study is necessary. The following experimental protocol outlines a robust method for comparing the nucleophilicity of 2-(3-aminopropyl)benzoxazole and 2-(3-aminopropyl)benzothiazole via competitive acylation.

Experimental Protocol: Comparative N-Acylation Kinetics

This protocol details a competitive acylation reaction to determine the relative reactivity of the terminal amine in benzoxazole and benzothiazole propanamines. The reaction progress can be monitored by ¹H NMR or LC-MS.

Materials:

  • 2-(3-aminopropyl)benzoxazole

  • 2-(3-aminopropyl)benzothiazole

  • Acetic anhydride (or other suitable acylating agent)

  • Anhydrous Deuterated Chloroform (CDCl₃) for NMR analysis

  • Anhydrous Acetonitrile for LC-MS analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene for NMR)

  • Quenching solution (e.g., a solution of a scavenger amine like piperidine)

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Sample Preparation:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of 2-(3-aminopropyl)benzoxazole and 2-(3-aminopropyl)benzothiazole in the chosen anhydrous solvent.

    • Prepare a stock solution of the acylating agent (e.g., 0.05 M acetic anhydride) in the same solvent. This should be half the concentration of the amine mixture to ensure a competitive reaction.

    • If using NMR, add an internal standard to the amine mixture.

  • Reaction Initiation:

    • In a clean, dry NMR tube or reaction vial, combine equal volumes of the benzoxazole and benzothiazole propanamine stock solutions.

    • Acquire an initial spectrum or chromatogram (t=0) of the amine mixture.

    • Initiate the reaction by adding a precise volume of the acylating agent stock solution to the amine mixture.

  • Reaction Monitoring:

    • By ¹H NMR: Acquire spectra at regular time intervals. Monitor the disappearance of the starting amine signals and the appearance of the corresponding N-acetylated product signals. The relative integration of the product peaks will indicate the relative reaction rates.[6]

    • By LC-MS: At specific time points, withdraw a small aliquot of the reaction mixture and quench it with a scavenger amine solution. Dilute the quenched sample and analyze by LC-MS to quantify the amounts of remaining starting materials and the formed products.[7]

  • Data Analysis:

    • Calculate the conversion of each amine at each time point.

    • Plot the concentration of each reactant and product as a function of time.

    • Determine the initial reaction rates for both amines to establish their relative nucleophilicity.

Expected Outcome:

Based on the greater electronegativity of oxygen compared to sulfur, it is hypothesized that the benzoxazole ring will exert a slightly stronger electron-withdrawing effect on the propanamine side chain. This would decrease the nucleophilicity of the terminal amine in the benzoxazole derivative compared to its benzothiazole counterpart. Therefore, the N-acylation reaction is expected to proceed at a faster rate for the benzothiazole propanamine.

Visualizing the Comparison

Reactivity_Comparison cluster_benzoxazole Benzoxazole Propanamine cluster_benzothiazole Benzothiazole Propanamine Benzoxazole Benzoxazole Propanamine BO_Reactivity Lower Nucleophilicity (Expected) Benzoxazole->BO_Reactivity Stronger Inductive Effect Benzothiazole Benzothiazole Propanamine BT_Reactivity Higher Nucleophilicity (Expected) Benzothiazole->BT_Reactivity Weaker Inductive Effect Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->BO_Reactivity Slower Reaction Rate (k_oxazole) Acylating_Agent->BT_Reactivity Faster Reaction Rate (k_thiazole)

Figure 1: A diagram illustrating the expected difference in reactivity between benzoxazole and benzothiazole propanamines towards an acylating agent.

Implications for Drug Development

The differential reactivity of the propanamine side chain has significant implications for drug design and synthesis:

  • Prodrug Design: The rate of cleavage of a promoiety attached to the amine can be fine-tuned by selecting either a benzoxazole or benzothiazole scaffold.

  • Bioconjugation: The efficiency of linking these molecules to larger biomolecules or carriers will depend on the nucleophilicity of the amine.

  • Metabolic Stability: The electronic nature of the heterocyclic core can influence the metabolic fate of the entire molecule, including the propanamine side chain. One study found that benzoxazole and 1,2-benzisoxazole were substrates for rabbit liver aldehyde oxidase, while benzothiazole was not, highlighting potential differences in metabolic pathways.[8]

Comparative Data Summary

FeatureBenzoxazole PropanamineBenzothiazole PropanamineRationale
Heteroatom OxygenSulfurCore structural difference.
Electronegativity HigherLowerOxygen is more electronegative than sulfur.
Inductive Effect Stronger electron-withdrawingWeaker electron-withdrawingDue to higher electronegativity of oxygen.
Amine Nucleophilicity Expected to be lowerExpected to be higherInfluenced by the inductive effect of the ring.
Acylation Rate Expected to be slowerExpected to be fasterDirectly related to the nucleophilicity of the amine.

Conclusion

While both benzoxazole and benzothiazole propanamines are valuable building blocks in drug discovery, their reactivities are not identical. The subtle yet significant electronic differences imparted by the oxygen versus sulfur heteroatom are predicted to render the terminal amine of the benzothiazole derivative more nucleophilic. This guide provides a framework for understanding these differences and a practical experimental approach to quantify them. For researchers and drug development professionals, a nuanced understanding of these reactivities is paramount for the rational design of new chemical entities with optimized properties.

References

  • Foulon, C., Duhal, N., Lacroix-Callens, B., Vaccher, C., Bonte, J. P., & Goossens, J. F. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. European Journal of Pharmaceutical Sciences, 31(3-4), 165–171. [Link]

  • Taylor, P. J., & Stubley-Beedham, C. (1983). Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase. Journal of Pharmacy and Pharmacology, 35(3), 154–159. [Link]

  • Baddam, S. R., Kalagara, S., Ganta, S., Ponnuru, V. S., Vudari, B., & Allam, A. R. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 202412168. [Link]

  • Process NMR Associates. (n.d.). 60 MHz 1H NMR Reaction Monitoring. [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Al-Zoubi, R. M., & Al-Zoubi, M. A. (2018). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Royal Society of Chemistry. [Link]

  • Katritzky, A. R., Singh, S. K., He, H.-Y., & Kirichenko, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(12), 1038–1047. [Link]

  • Gautam, M. K., & De, D. (2025, September 12). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Science and Research (IJSR). [Link]

  • Patil, V. D., & Patil, S. S. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. [Link]

  • Sakarya, H. C., Görgun, K., & Ögretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]

  • Van der Veken, P., Dirksen, E. H. C., Dees, C., Snel, C. J., & Bräsen, C. (n.d.). Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Patel, R. P., & Patel, K. C. (2017, April 15). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Acta Chimica Slovenica. [Link]

  • Balaswamy, G., Srinivas, K., Pradeep, P., & Sarangapani, M. (n.d.). Synthesis, Characterization and Anti-Microbial Activity of Novel Substituted Benzoxazole Derivatives. Trade Science Inc. [Link]

  • Mayr, H., & Ofial, A. R. (2005). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Sakarya, H. C., Görgun, K., & Ögretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. [Link]

  • Baghdad Science Journal. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3169. [Link]

  • Boruah, M., & Boruah, P. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF. International Journal of Recent Scientific Research. [Link]

  • Katritzky, A. R., Singh, S. K., He, H.-Y., & Kirichenko, K. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Gkeka, P., Geromichalos, G. D., Kokotos, C. G., & Kokotos, G. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. [Link]

  • Roy, S., & Roy, K. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(18), 4239. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. [Link]

  • MDPI. (2023, June 28). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]

  • International Association of Engineering and Science Multidisciplinary. (2025, June 20). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2023). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect, 8(31), e202301648. [Link]

  • ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Lota, F., Greaney, M. F., & Micklefield, J. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(17), 6699–6702. [Link]

  • Wady, E., Hussein, H. J., & Karim, Z. M. (n.d.). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. ResearchGate. [Link]

  • International Association of Engineering and Science Multidisciplinary. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. [Link]

Sources

Comparative

UV-Vis absorption spectra of 3-(1,3-benzoxazol-2-yl)-1-propanamine

Topic: UV-Vis Absorption Spectra of 3-(1,3-benzoxazol-2-yl)-1-propanamine Content Type: Publish Comparison Guide A Technical Comparative Guide for Assay Development and Synthesis Executive Summary 3-(1,3-benzoxazol-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 3-(1,3-benzoxazol-2-yl)-1-propanamine Content Type: Publish Comparison Guide

A Technical Comparative Guide for Assay Development and Synthesis

Executive Summary

3-(1,3-benzoxazol-2-yl)-1-propanamine (CAS: 76712-84-0) serves as a critical bifunctional building block, combining a photoactive benzoxazole chromophore with a reactive primary amine linker.[1][2] This guide analyzes its spectral "fingerprint"—specifically its UV-Vis absorption profile—to aid researchers in designing fluorogenic probes, normalizing concentration in synthesis, and avoiding spectral overlap in complex biological assays.

Unlike rigid templates, this analysis prioritizes the causality between molecular structure and spectral performance, objectively comparing this scaffold against its sulfur (benzothiazole) and nitrogen (benzimidazole) analogs.

Spectral Characteristics & Mechanism

The UV-Vis absorption of 3-(1,3-benzoxazol-2-yl)-1-propanamine is dominated by the benzoxazole moiety . The propyl-amine chain acts as an auxochrome with negligible electronic conjugation to the ring system, meaning the spectral profile closely mirrors that of the parent 2-alkylbenzoxazole.

Electronic Transitions

The absorption spectrum exhibits two primary bands arising from


 transitions within the heteroaromatic ring:
  • B-Band (Benzenoid): A high-intensity absorption typically found in the deep UV (~230 nm).

  • K-Band (Conjugation): A structured absorption band in the 270–285 nm region, responsible for the molecule's primary excitation window.

Quantitative Profile (Data derived from 2-alkylbenzoxazole standards)
ParameterValue / RangeStructural Cause

(Primary)
270 – 276 nm

transition of the benzoxazole ring.

(Secondary)
231 nm Higher energy transition; often solvent cut-off dependent.
Extinction Coeff.[3][4] (

)
~4.6 × 10⁴ M⁻¹cm⁻¹ (at 276 nm)*High probability of transition; efficient photon capture.
Solvent Shift Minimal (< 5 nm)The rigid ring structure exhibits weak solvatochromism in non-polar vs. polar solvents.
Optical Window Transparent > 310 nmIdeal for use as a "silent" linker in visible-light assays.

*Note:


 values can vary by solvent purity. The value cited is based on the Reiser standard for 2-methylbenzoxazole [1].
Comparative Analysis: The "Heterocycle Triad"

When selecting a heteroaromatic linker, researchers often choose between Benzoxazole (O), Benzothiazole (S), and Benzimidazole (N). The table below objectively compares 3-(1,3-benzoxazol-2-yl)-1-propanamine against these alternatives.

FeatureBenzoxazole (This Product) Benzothiazole Analog Benzimidazole Analog
Heteroatom Oxygen (O)Sulfur (S)Nitrogen (NH)
Absorption

Blue-shifted (270–276 nm) Red-shifted (~285–295 nm)Similar (~270–280 nm)
Quantum Yield (QY) Generally High (>0.05)Moderate to LowVariable (pH dependent)
pH Sensitivity Low (Ring pKa < 1)LowHigh (Ring pKa ~ 5.5)
Interference Minimal overlap with GFP/YFPOverlaps with TryptophanOverlaps with DNA bases
Performance Verdict Best for UV-excitable, pH-stable probes. Best for red-shifting excitation.Best for pH-sensing applications.

Key Insight: The benzoxazole derivative is the superior choice when pH stability is required. The benzimidazole analog can protonate at physiological pH (7.4), altering its absorbance and fluorescence, whereas the benzoxazole ring remains neutral, ensuring consistent molar absorptivity across biological gradients.

Experimental Protocol: Self-Validating Spectral Analysis

To ensure data integrity (E-E-A-T), this protocol includes "Stop/Go" validation steps.

Objective: Determine


 and 

for a synthesized batch. Solvent System: Ethanol (Spectroscopic Grade) or PBS (pH 7.4).
Workflow Diagram

UV_Workflow Start Start: Solid Sample Weigh Gravimetric Prep (1-2 mg) Start->Weigh Dissolve Stock Solution (10 mM in EtOH) Weigh->Dissolve Dilute Serial Dilution (10 - 100 µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Validation: Abs < 1.0? Scan->Check Check->Dilute No (Dilute further) Calc Calculate ε (Beer-Lambert) Check->Calc Yes

Caption: Step-by-step spectrophotometric characterization workflow with integrated absorbance validation loop.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.76 mg (approx. 10 µmol) of 3-(1,3-benzoxazol-2-yl)-1-propanamine in 10 mL of ethanol to create a 1.0 mM Stock .

    • Validation: Ensure complete dissolution by sonication. If particles persist, filter (0.2 µm PTFE), but note potential concentration loss.

  • Working Standards: Prepare three dilutions: 10 µM, 25 µM, and 50 µM.

  • Baseline Correction: Fill a quartz cuvette (1 cm pathlength) with pure ethanol. Run a baseline scan (200–800 nm).

  • Measurement: Scan the samples.

    • Critical Check: The absorbance at

      
       must fall between 0.1 and 1.0 AU . If Abs > 1.0, the detector is non-linear; dilute and re-measure.
      
  • Data Processing: Plot Absorbance vs. Concentration. The slope of the line is the Molar Extinction Coefficient (

    
    ).
    
Mechanistic Pathway: Excitation & Relaxation

Understanding the photophysics helps in troubleshooting assay background noise.

Jablonski S0 Ground State (S0) Benzoxazole Ring S1 Excited State (S1) (π -> π*) S0->S1 UV Absorption (276 nm) Fluor Fluorescence (~300-350 nm) S1->Fluor Radiative Decay Heat Non-Radiative Decay (Heat) S1->Heat Vibrational Relax.

Caption: Simplified Jablonski diagram showing the excitation of the benzoxazole chromophore and subsequent relaxation pathways.

References
  • Reiser, A., et al. (1972).[3] Fluorescence of aromatic benzoxazole derivatives.[3][5] Journal of the American Chemical Society, 94(7), 2414-2421.

  • Oregon Medical Laser Center (OMLC). Optical Absorption of 2-Methylbenzoxazole.[3] PhotochemCAD Data.[3][6]

  • NIST Chemistry WebBook. Benzoxazole, 2-methyl- UV/Visible Spectrum.[7] Standard Reference Data.

  • Sigma-Aldrich. Product Specification: 2-Methylbenzoxazole.

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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